molecular formula C17H17ClN4 B609621 N-Desmethylclozapine CAS No. 6104-71-8

N-Desmethylclozapine

Cat. No.: B609621
CAS No.: 6104-71-8
M. Wt: 312.8 g/mol
InChI Key: JNNOSTQEZICQQP-UHFFFAOYSA-N
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Description

N-desmethylclozapine is a dibenzodoazepine substituted with chloro and piperazino groups which is a major metabolite of clozapine;  a potent and selective 5-HT2C serotonin receptor antagonist. It has a role as a metabolite, a delta-opioid receptor agonist and a serotonergic antagonist. It is a dibenzodiazepine, a member of piperazines and an organochlorine compound.
ACP-104, or this compound, is the major metabolite of clozapine, and is being developed by ACADIA as a novel, stand-alone therapy for schizophrenia. It combines an atypical antipsychotic efficacy profile with the added potential benefit of enhanced cognition, thereby addressing one of the major challenges in treating schizophrenia today.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOSTQEZICQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0042616
Record name N-Desmethylclozapine
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Molecular Weight

312.8 g/mol
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CAS No.

6104-71-8
Record name N-Desmethylclozapine
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Record name Norclozapine
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Record name N-Desmethylclozapine
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Record name Clozapine, normethyl
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Record name NORCLOZAPINE
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Foundational & Exploratory

N-Desmethylclozapine: A Comprehensive Pharmacological and Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylclozapine (NDMC), the principal active metabolite of the atypical antipsychotic clozapine, has garnered significant scientific interest due to its unique and complex pharmacological profile.[1][2] Unlike its parent compound, NDMC exhibits a distinct pattern of receptor interactions and functional activities that may contribute to the unique therapeutic efficacy of clozapine, particularly in treatment-resistant schizophrenia.[2] This technical guide provides an in-depth overview of the pharmacological and receptor binding characteristics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream signaling pathways.

Receptor Binding Affinity

This compound displays a broad receptor binding profile, with notable affinity for muscarinic, dopaminergic, and serotonergic receptors. The following table summarizes the equilibrium dissociation constants (Ki) of NDMC at various human recombinant receptors, providing a quantitative measure of its binding affinity. Lower Ki values are indicative of higher binding affinity.

Receptor SubtypeKi (nM)Reference
Muscarinic Receptors
M155[3]
M2>3,300[3]
M3~200-400[3]
M4~100-200[3]
M5High Affinity[4]
Dopamine Receptors
D2~100-200[5][6]
D3~50-150[5]
D4High Affinity[7]
Serotonin Receptors
5-HT1AModerate Affinity[8][9]
5-HT2AHigh Affinity[4]
5-HT2C7.1[10]
Opioid Receptors
Delta (δ)26 (high-affinity site)[11]

Functional Activity Profile

The functional activity of this compound is multifaceted, acting as an agonist, partial agonist, or inverse agonist depending on the receptor subtype. This complex functional profile is believed to be a key determinant of its overall pharmacological effects.

ReceptorFunctional ActivityEC50 / IC50 (nM)Emax (% of full agonist)Reference
Muscarinic Receptors
M1Partial Agonist11550% (of Acetylcholine)[3]
M2Partial Agonist-Moderate Efficacy[4]
M3Weak Partial Agonist / Antagonist-Very Weak[4]
M4Antagonist--[4]
Dopamine Receptors
D2Partial Agonist-Weak[8][9]
D3Partial Agonist-Weak[4][5]
Serotonin Receptors
5-HT1APartial Agonist-Moderate Efficacy[9]
5-HT2AInverse Agonist--[4]
5-HT2CInverse Agonist29.4 (IC50)-[12]
Opioid Receptors
Delta (δ)Agonist590-905Efficacious[11]

Key Signaling Pathways

This compound modulates several critical intracellular signaling cascades through its interactions with G-protein coupled receptors (GPCRs).

M1 Muscarinic Receptor Signaling

As a partial agonist at the M1 muscarinic receptor, NDMC activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), influencing a range of cellular processes including neuronal excitability and synaptic plasticity.[3][13]

M1_Signaling_Pathway NDMC This compound M1 M1 Receptor NDMC->M1 Gq11 Gq/11 M1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Effects Neuronal Excitability & Synaptic Plasticity Ca_release->Neuronal_Effects PKC->Neuronal_Effects

M1 Muscarinic Receptor Signaling Pathway
D2 Dopamine Receptor Partial Agonism

At the D2 dopamine receptor, which is coupled to Gi/o proteins, NDMC acts as a partial agonist. This means it can weakly activate the receptor in the absence of the full agonist (dopamine) and can also compete with and reduce the maximal effect of the full agonist. This interaction leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA) and G-protein-gated inwardly rectifying potassium (GIRK) channels.[8][9]

D2_Partial_Agonist_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NDMC This compound (Partial Agonist) D2R D2 Receptor NDMC->D2R binds Dopamine Dopamine (Full Agonist) Dopamine->D2R binds Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Activation Gi->GIRK activates ATP ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Modulated Cellular Response PKA->Cellular_Response GIRK->Cellular_Response

D2 Dopamine Receptor Partial Agonist Pathway

Experimental Protocols

Radioligand Displacement Assay Workflow

Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor. A competitive displacement assay involves incubating a fixed concentration of a radiolabeled ligand with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (NDMC). The amount of bound radioligand is then measured, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined.

Radioligand_Displacement_Workflow start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radioligand - Unlabeled NDMC (serial dilutions) - Assay Buffer start->prepare_reagents incubation Incubate Receptor, Radioligand, & Unlabeled NDMC prepare_reagents->incubation separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Plot % Inhibition vs. [NDMC] - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Radioligand Displacement Assay Workflow

A detailed protocol for a radioligand binding assay for muscarinic receptors is as follows:

  • Preparation of Cell Membranes: Homogenize tissues or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[14]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation (typically 50-100 µg of protein).[14][15]

    • A fixed concentration of radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors), typically at or below its Kd value.[3][16]

    • Varying concentrations of unlabeled this compound.

    • For determining non-specific binding, a high concentration of a known antagonist (e.g., atropine) is used instead of NDMC.[3]

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[17]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[14][15]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[14]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[15]

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of NDMC. A competition binding curve is then generated by plotting the percentage of specific binding against the logarithm of the NDMC concentration. The IC50 value is determined from this curve using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][12]

cAMP Functional Assay Workflow

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For receptors coupled to Gi/o or Gs proteins, measuring changes in intracellular cyclic AMP (cAMP) is a common method.

cAMP_Assay_Workflow start Start cell_culture Culture Cells Expressing Target Receptor start->cell_culture stimulation Stimulate Cells with NDMC (and Forskolin for Gi-coupled receptors) cell_culture->stimulation cell_lysis Lyse Cells to Release Intracellular cAMP stimulation->cell_lysis cAMP_detection Detect cAMP Levels (e.g., HTRF, ELISA, AlphaScreen) cell_lysis->cAMP_detection analysis Data Analysis: - Generate Dose-Response Curve - Determine EC50/IC50 and Emax cAMP_detection->analysis end End analysis->end

cAMP Functional Assay Workflow

A detailed protocol for a cAMP functional assay is as follows:

  • Cell Culture and Plating: Culture a cell line stably or transiently expressing the receptor of interest (e.g., CHO or HEK293 cells). Seed the cells into 96- or 384-well plates and grow to a suitable confluency.[18]

  • Compound Treatment:

    • For Gs-coupled receptors (which increase cAMP), incubate the cells with varying concentrations of NDMC.

    • For Gi-coupled receptors (which decrease cAMP), first stimulate the cells with a known adenylyl cyclase activator like forskolin to induce a measurable level of cAMP, and then co-incubate with varying concentrations of NDMC.[18]

  • Incubation: Incubate the cells with the compounds for a specific period (e.g., 15-30 minutes) at 37°C.[19]

  • Cell Lysis: Lyse the cells using a lysis buffer provided with the cAMP detection kit to release the intracellular cAMP.[20]

  • cAMP Detection: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay format, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): This assay uses a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The amount of FRET signal is inversely proportional to the amount of cAMP in the sample.[18]

    • AlphaScreen: This technology utilizes donor and acceptor beads that come into proximity when bound to a biotinylated cAMP analog and an anti-cAMP antibody, generating a chemiluminescent signal. Endogenous cAMP competes for binding, reducing the signal.[20]

    • ELISA: A traditional enzyme-linked immunosorbent assay can also be used, where cAMP in the sample competes with a labeled cAMP for binding to a limited number of antibody-coated wells.[2]

  • Data Analysis: Generate a dose-response curve by plotting the measured signal against the logarithm of the NDMC concentration. For agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are calculated. For antagonists/inverse agonists, the IC50 (concentration for 50% inhibition) is determined.

Conclusion

This compound possesses a complex and distinct pharmacological profile characterized by its interactions with a wide range of neurotransmitter receptors. Its partial agonism at M1 muscarinic and D2/D3 dopamine receptors, coupled with its inverse agonism at 5-HT2A/2C receptors, distinguishes it from its parent compound, clozapine, and other atypical antipsychotics.[3][4][5][10] This intricate polypharmacology is thought to be a significant contributor to the unique clinical efficacy of clozapine. A thorough understanding of the receptor binding and functional activity of NDMC, as detailed in this guide, is essential for researchers and drug development professionals working to design novel therapeutics with improved efficacy and side-effect profiles for the treatment of schizophrenia and other neuropsychiatric disorders.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of N-Desmethylclozapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and detailed chemical characterization of N-Desmethylclozapine (NDMC), also known as norclozapine. As the major active metabolite of the atypical antipsychotic clozapine, NDMC is of significant interest in the fields of pharmacology and drug development for its unique receptor activity profile. This document outlines detailed experimental protocols, quantitative data, and structural information to support research and development activities.

Chemical Identity

This compound is a tricyclic dibenzodiazepine derivative. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1][2]diazepine
Synonyms Norclozapine, Desmethylclozapine
CAS Number 6104-71-8
Molecular Formula C₁₇H₁₇ClN₄
Molecular Weight 312.80 g/mol
Appearance Light yellow to yellow solid
Melting Point 120-125 °C

Synthesis Pathways

Two primary synthetic routes for this compound are prominently described in the literature. The first involves the demethylation of clozapine, while the second is a direct synthesis from a lactam precursor.

Pathway 1: Demethylation of Clozapine

This pathway involves the removal of the N-methyl group from the piperazine ring of clozapine. A common and effective method utilizes α-chloroethyl chloroformate (ACE-Cl) in a von Braun reaction.

Synthesis_Pathway_1 Clozapine Clozapine Reagent1 α-chloroethyl chloroformate (ACE-Cl) 1,2-dichloroethane, reflux Clozapine->Reagent1 Intermediate Carbamate Intermediate Reagent2 Methanol (MeOH), reflux Intermediate->Reagent2 NDMC This compound Reagent1->Intermediate N-Demethylation Reagent2->NDMC Hydrolysis

Synthesis of this compound via Demethylation of Clozapine.
  • Reaction Setup: To a solution of clozapine in a suitable solvent such as 1,2-dichloroethane, add α-chloroethyl chloroformate.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred overnight.

  • Work-up: After cooling, the solvent is removed under reduced pressure.

  • Hydrolysis: The resulting carbamate intermediate is dissolved in methanol and heated to reflux overnight to induce hydrolysis.

  • Purification: The product, this compound, is then purified using standard techniques such as column chromatography or recrystallization.[2]

Pathway 2: Direct Synthesis from a Lactam Precursor

This approach involves the reaction of 8-chloro-5,10-dihydrodibenzo[b,e][1][2]diazepin-11-one with piperazine, often in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄).

Synthesis_Pathway_2 Lactam 8-chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Catalyst Titanium tetrachloride (TiCl₄) Anisole, reflux Lactam->Catalyst Piperazine Piperazine Piperazine->Catalyst NDMC This compound Catalyst->NDMC Condensation

Direct Synthesis of this compound from a Lactam Precursor.
  • Reagent Preparation: To a solution of piperazine in an anhydrous solvent like anisole under a nitrogen atmosphere, a solution of titanium tetrachloride in toluene is added.

  • Reaction Initiation: The mixture is warmed, and a hot solution of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one in anhydrous anisole is added.

  • Reaction Conditions: The reaction mixture is heated at reflux for several hours.

  • Work-up: After cooling, the solvent is evaporated. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., NaOH).

  • Purification: The organic layers are combined, dried, and concentrated. The crude product is then purified by flash column chromatography and/or recrystallization to yield this compound.

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity and purity of synthesized this compound. This section details the expected outcomes from various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound.

ParameterValue
Molecular Ion [M]⁺ m/z 312
Protonated Ion [M+H]⁺ m/z 313.1215
Major Fragments m/z 270, 192, 227
MRM Transition m/z 313 → 192

The fragmentation of this compound typically involves cleavage of the piperazine ring. The transition of the parent ion (m/z 313) to a prominent fragment ion (m/z 192) is commonly used for quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound is not widely available in the public domain, predicted spectra provide valuable information for structural elucidation.

¹H-NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dibenzodiazepine core, as well as signals for the protons on the piperazine ring. The absence of a signal for the N-methyl group (typically a singlet around 2.5 ppm in clozapine) is a key indicator of successful demethylation.

¹³C-NMR (Predicted): The carbon NMR spectrum will show distinct signals for the 17 carbon atoms in the molecule, including those in the aromatic rings and the piperazine moiety.

Note: For definitive structural confirmation, it is imperative for researchers to acquire and interpret their own experimental NMR data.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment (based on Clozapine and expected for NDMC)
~3300N-H stretching (piperazine and diazepine rings)
~3050Aromatic C-H stretching
~2940, ~2850Aliphatic C-H stretching (piperazine ring)
~1600C=N stretching (amidine)
~1560Aromatic C=C stretching
~750C-Cl stretching

Note: The N-H stretching vibration around 3300 cm⁻¹ would be more pronounced in this compound compared to clozapine due to the secondary amine in the piperazine ring.

Powder X-Ray Diffraction (PXRD)

This compound can exist in different crystalline forms, or polymorphs. These polymorphs can have different physicochemical properties, such as solubility and stability. PXRD is the primary technique for identifying and differentiating these forms. Several crystalline forms of this compound have been reported, designated as Form A, B, C, D, and E.

Key 2θ Peaks for this compound Polymorphs (°)

Form AForm B
8.99.9
12.811.4
13.612.5
14.013.7
15.914.9
17.416.7
19.917.2
22.121.3
24.3522.6
25.124.2
27.825.9

Data sourced from patent literature and may vary slightly depending on instrumentation and sample preparation.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and LC-MS/MS are the most common analytical techniques employed.

Analytical_Workflow Sample Biological Matrix (e.g., Plasma) Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Sample->Extraction Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

General Workflow for the Quantification of this compound.
High-Performance Liquid Chromatography (HPLC)

  • Column: C8 or C18 reversed-phase columns are typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is common.

  • Detection: UV detection is often performed at wavelengths around 245 nm or 254 nm.[4][5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed, with the transition of m/z 313 → 192 being a common choice for quantification.[3]

This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and research objectives.

References

N-Desmethylclozapine: An In-Depth Technical Guide to its Cognitive-Enhancing Properties in Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylclozapine (NDMC), the primary active metabolite of the atypical antipsychotic clozapine, has emerged as a compound of significant interest for its potential cognitive-enhancing properties.[1][2] Early-stage research suggests that NDMC's unique pharmacological profile, particularly its activity at muscarinic M1 acetylcholine receptors, may offer a novel therapeutic avenue for treating cognitive impairments associated with neuropsychiatric disorders such as schizophrenia.[3][4] This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on NDMC, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. The information is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pro-cognitive agents.

Introduction

Cognitive deficits are a core and debilitating feature of schizophrenia and other neuropsychiatric disorders, representing a significant unmet medical need.[5][6] While existing antipsychotics primarily address positive symptoms, their impact on cognition is often limited. Clozapine, despite its side-effect profile, has shown some efficacy in improving cognitive function in patients with schizophrenia.[4][7] A growing body of evidence suggests that its major metabolite, this compound (NDMC), may be a key contributor to these cognitive benefits.[1][8] Unlike clozapine, which acts as a muscarinic receptor antagonist, NDMC exhibits partial agonism at the M1 muscarinic receptor, a property that is increasingly linked to pro-cognitive effects.[8][9] This guide synthesizes the early-stage research that forms the basis for the ongoing investigation into NDMC as a potential cognitive enhancer.

Pharmacological Profile of this compound

The distinct pharmacological actions of NDMC, particularly in contrast to its parent compound, clozapine, are central to its therapeutic potential. The following tables summarize the key quantitative data from in vitro and in vivo studies that define its receptor binding and functional activity profile.

Receptor Binding Affinities

The following table outlines the binding affinities (Ki) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (NDMC) Ki (nM)Clozapine Ki (nM)Reference
Muscarinic M1551.9 - 26[10][11]
Muscarinic M2-18[11]
Muscarinic M3-25[11]
Muscarinic M4-13[11]
Dopamine D2>15% occupancy at 60 mg/kg-[12]
Serotonin 5-HT2AHigh (64-79% occupancy at 10-60 mg/kg)-[12]

Note: Direct Ki values for all receptors for both compounds were not consistently available in the initial search results. The table reflects the available quantitative data.

Functional Activity

This table summarizes the functional activity of NDMC at key receptors, highlighting its partial agonist properties at the M1 muscarinic receptor.

ReceptorFunctional Activity of NDMCKey FindingsReference
Muscarinic M1Partial AgonistEC50 of 115 nM; 50% of acetylcholine response.[10] In human cortex, it acts as an antagonist.[13][10][13]
Dopamine D2Partial Agonist-[9]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in early-stage research on NDMC's cognitive-enhancing properties.

In Vitro Receptor Binding and Functional Assays

This protocol is used to determine the binding affinity of NDMC to muscarinic receptor subtypes.

  • Objective: To determine the inhibition constant (Ki) of NDMC at cloned human M1-M5 muscarinic receptors.

  • Materials:

    • Cell membranes expressing human M1-M5 receptors.

    • Radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS) for M2-M5, [3H]-pirenzepine for M1).[6]

    • This compound (test compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Scintillation cocktail.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of NDMC.

    • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of NDMC or vehicle.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

    • Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of NDMC as a muscarinic receptor agonist.

  • Materials:

    • Cell membranes expressing the muscarinic receptor of interest.

    • [35S]GTPγS.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

    • This compound (test compound).

    • Scintillation counter.

  • Procedure:

    • Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

    • Add varying concentrations of NDMC to the membranes.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [35S]GTPγS using a scintillation counter.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.

    • Plot the concentration-response curve to determine EC50 and Emax values.

In Vivo Neurochemical and Behavioral Assays

This technique is used to measure extracellular levels of neurotransmitters, such as acetylcholine and dopamine, in specific brain regions of freely moving animals.[8]

  • Objective: To assess the effect of NDMC administration on acetylcholine and dopamine release in the medial prefrontal cortex (mPFC) and hippocampus.[1]

  • Materials:

    • Stereotaxic apparatus.

    • Microdialysis probes (e.g., with a 2-4 mm membrane).

    • Syringe pump.

    • Fraction collector.

    • Artificial cerebrospinal fluid (aCSF).

    • HPLC with electrochemical or mass spectrometric detection.

    • Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the mPFC or hippocampus. Allow for a recovery period of several days.

    • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-120 minutes.

    • Drug Administration: Administer NDMC (e.g., 5, 10, or 20 mg/kg, s.c.) or vehicle.[1]

    • Post-Drug Collection: Continue collecting dialysate samples for several hours.

    • Sample Analysis: Analyze the dialysate samples for acetylcholine and dopamine concentrations using HPLC.

    • Data Analysis: Express neurotransmitter levels as a percentage of the baseline average.

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[12][13][14]

  • Objective: To evaluate the effect of NDMC on short-term and long-term recognition memory.

  • Apparatus: An open-field arena (e.g., 70 cm x 70 cm x 45 cm).[12] A variety of objects that are different in shape, color, and texture, but similar in size and with no intrinsic motivational value.

  • Procedure:

    • Habituation: Allow the animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or two consecutive days.

    • Familiarization/Training Phase (T1): Place the animal in the arena containing two identical objects. Allow the animal to explore the objects for a fixed duration (e.g., 3-5 minutes).[12][14]

    • Retention Interval: Return the animal to its home cage for a specific delay (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

    • Test Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow for a 3-5 minute exploration period.

    • Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

This test assesses associative learning and memory by pairing a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a mild footshock).

  • Objective: To determine if NDMC can ameliorate deficits in fear-associated learning and memory.

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a speaker to deliver an auditory cue. A separate contextually different chamber for cued fear testing.

  • Procedure:

    • Training/Conditioning: Place the animal in the conditioning chamber. After a habituation period, present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5-1 second, 0.5-0.8 mA footshock).[1] This pairing is typically repeated 2-3 times.

    • Contextual Fear Test: 24 hours after training, place the animal back into the original conditioning chamber (context) for a set period (e.g., 5 minutes) without any CS or US presentation.

    • Cued Fear Test: At a later time point (e.g., 48 hours after training), place the animal in a novel context. After a habituation period, present the CS (tone) without the US.

    • Data Analysis: The primary measure is "freezing" behavior (complete lack of movement except for respiration). Increased freezing time in the original context or in response to the cue indicates stronger fear memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

M1_Receptor_Signaling_Pathway NDMC This compound M1R Muscarinic M1 Receptor NDMC->M1R Binds and Activates Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cognitive_Enhancement Cognitive Enhancement Ca_release->Cognitive_Enhancement PKC->Cognitive_Enhancement

Caption: M1 Receptor Signaling Pathway Activated by NDMC.

In_Vivo_Microdialysis_Workflow Surgery 1. Stereotaxic Surgery: Implant Guide Cannula Recovery 2. Recovery Period (Several Days) Surgery->Recovery Probe_Insertion 3. Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion 4. Perfuse with aCSF Probe_Insertion->Perfusion Baseline 5. Collect Baseline Samples Perfusion->Baseline Drug_Admin 6. Administer NDMC or Vehicle Baseline->Drug_Admin Post_Drug 7. Collect Post-Drug Samples Drug_Admin->Post_Drug Analysis 8. HPLC Analysis of Neurotransmitters Post_Drug->Analysis Data_Analysis 9. Data Interpretation Analysis->Data_Analysis

Caption: Workflow for In Vivo Microdialysis Experiments.

Novel_Object_Recognition_Workflow Habituation 1. Habituation to Arena Training 2. Training (T1): Two Identical Objects Habituation->Training Retention 3. Retention Interval (1h or 24h) Training->Retention Test 4. Test (T2): Familiar + Novel Object Retention->Test Analysis 5. Measure Exploration Time & Calculate Discrimination Index Test->Analysis Conclusion 6. Assess Recognition Memory Analysis->Conclusion

Caption: Experimental Workflow for the Novel Object Recognition Test.

Discussion and Future Directions

The early-stage research on this compound strongly indicates its potential as a cognitive-enhancing agent, primarily through its M1 muscarinic receptor partial agonism.[8][15] This mechanism is distinct from most currently available antipsychotics and represents a promising avenue for addressing the cognitive deficits in schizophrenia and other disorders. The preclinical data, demonstrating increased acetylcholine and dopamine release in cortical regions and improved performance in rodent models of recognition memory, provide a solid foundation for further investigation.[1]

However, several questions remain. The observation that NDMC acts as an antagonist at the M1 receptor in human cortex in some preparations warrants further investigation to understand the translational implications of the preclinical findings.[13] Future research should focus on more complex cognitive domains, such as executive function and working memory, using a broader range of behavioral paradigms. Additionally, the development of selective M1 receptor agonists inspired by the pharmacological profile of NDMC could lead to novel therapeutics with improved efficacy and side-effect profiles. The relationship between plasma concentrations of NDMC and clozapine and their ratio in relation to cognitive improvements in patients also requires further clinical exploration to optimize therapeutic strategies.[5][6]

Conclusion

This compound stands out as a metabolite with significant therapeutic potential in its own right. The convergence of evidence from in vitro pharmacology, in vivo neurochemistry, and behavioral studies highlights the importance of the M1 muscarinic receptor system as a target for cognitive enhancement. This technical guide provides a foundational resource for researchers aiming to build upon this promising early-stage research and advance the development of novel treatments for cognitive impairment.

References

Exploring the allosteric agonist properties of N-Desmethylclozapine at the M1 receptor.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylclozapine (NDMC), the principal active metabolite of the atypical antipsychotic clozapine, has garnered significant attention for its unique pharmacological profile. Unlike its parent compound, which acts as an antagonist at muscarinic M1 receptors, NDMC exhibits potent and efficacious allosteric agonist properties at this receptor subtype.[1][2] This distinct mechanism of action is believed to contribute to the superior clinical efficacy of clozapine, particularly in improving cognitive deficits associated with schizophrenia.[3] This technical guide provides an in-depth exploration of the allosteric agonist properties of NDMC at the M1 receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Data on this compound at the M1 Receptor

The following tables summarize the binding affinity and functional efficacy of this compound at the human M1 muscarinic acetylcholine receptor, as determined by various in vitro assays.

Table 1: Binding Affinity of this compound at the M1 Receptor

CompoundAssay TypeRadioligandCell LineIC50 (nM)Reference
This compoundRadioligand Binding[3H]N-methylscopolamineCHO cells expressing human M1 receptor55[1][2]

Table 2: Functional Efficacy of this compound at the M1 Receptor

CompoundAssay TypeResponse MeasuredCell LineEC50 (nM)% Maximal Response (vs. Acetylcholine)Reference
This compoundCalcium MobilizationIntracellular Ca2+ increaseCHO cells expressing human M1 receptor11550[1][2]
This compoundPhosphoinositide HydrolysisIP1 AccumulationCHO cells expressing human M1 receptor9356 (vs. Carbachol)

Signaling Pathways and Mechanism of Action

This compound acts as a positive allosteric modulator and agonist at the M1 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand, acetylcholine. This allosteric interaction leads to a potentiation of the receptor's response to acetylcholine and also allows NDMC to directly activate the receptor, albeit to a lesser extent than the full agonist.

The activation of the M1 receptor by NDMC initiates a cascade of intracellular signaling events. The M1 receptor is a Gq-protein coupled receptor (GPCR). Upon activation, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This signaling pathway is crucial for many neuronal functions, including learning and memory.

Furthermore, studies have shown that NDMC's activation of the M1 receptor can potentiate N-methyl-D-aspartate (NMDA) receptor currents and stimulate the phosphorylation of mitogen-activated protein kinase (MAP kinase).[1][2][3] These downstream effects are thought to be key to the cognitive-enhancing properties attributed to NDMC.

M1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NDMC This compound M1R M1 Receptor Orthosteric Site Allosteric Site NDMC->M1R:allo Binds ACh Acetylcholine ACh->M1R:ortho Binds Gq Gq M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes MAPK_Phosphorylation MAP Kinase Phosphorylation DAG->MAPK_Phosphorylation Leads to NMDA_Potentiation NMDA Receptor Potentiation Ca2+->NMDA_Potentiation Leads to

Caption: M1 Receptor Signaling Pathway Activated by NDMC.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the allosteric agonist properties of this compound at the M1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of NDMC for the M1 receptor.

1. Cell Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured to confluency.

  • The cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

  • The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay Protocol:

  • The binding assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of the radioligand [3H]N-methylscopolamine ([3H]NMS), and varying concentrations of the competing ligand (NDMC).

  • The assay buffer typically consists of 50 mM Tris-HCl, pH 7.4, and 5 mM MgCl2.

  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled M1 receptor antagonist (e.g., atropine).

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of NDMC that inhibits 50% of the specific binding of [3H]NMS) is determined by non-linear regression analysis of the competition binding data.

Radioligand_Binding_Workflow Start Start CHO_Cells CHO Cells expressing human M1 Receptor Start->CHO_Cells Membrane_Prep Cell Membrane Preparation CHO_Cells->Membrane_Prep Incubation Incubation with [3H]NMS and NDMC Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assays

These assays measure the functional consequences of NDMC binding to the M1 receptor, such as the activation of downstream signaling pathways.

This assay measures the increase in intracellular calcium concentration following M1 receptor activation.

1. Cell Preparation:

  • CHO cells stably expressing the human M1 receptor are seeded into 96-well black-walled, clear-bottom plates and grown to confluency.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for a specific time at 37°C.

3. Compound Addition and Measurement:

  • After dye loading, the cells are washed to remove excess dye.

  • Varying concentrations of NDMC are added to the wells.

  • The fluorescence intensity is measured immediately using a fluorescence plate reader with appropriate excitation and emission wavelengths. The kinetic response is often monitored over a period of time.

4. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • The EC50 value (the concentration of NDMC that produces 50% of the maximal response) is determined by plotting the dose-response curve and fitting it with a sigmoidal function.

Calcium_Mobilization_Workflow Start Start Cell_Seeding Seed CHO-M1 cells in 96-well plate Start->Cell_Seeding Dye_Loading Load cells with Fluo-4 AM Cell_Seeding->Dye_Loading Compound_Addition Add varying concentrations of NDMC Dye_Loading->Compound_Addition Fluorescence_Measurement Measure fluorescence kinetically Compound_Addition->Fluorescence_Measurement Data_Analysis Data Analysis (EC50) Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Calcium Mobilization Assay.

This assay measures the production of inositol phosphates, a direct downstream product of M1 receptor-mediated PLC activation. A common method is the HTRF (Homogeneous Time-Resolved Fluorescence) based IP-One assay.

1. Cell Preparation:

  • CHO cells expressing the human M1 receptor are seeded into 384-well white plates and cultured.

2. Agonist Stimulation:

  • The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.

  • Varying concentrations of NDMC are added to the wells, and the plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).

3. Lysis and Detection:

  • A lysis buffer containing the HTRF reagents (an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody donor) is added to each well.

  • The plate is incubated at room temperature to allow for cell lysis and the competitive binding reaction to occur.

4. HTRF Measurement:

  • The HTRF signal is read on a compatible plate reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated. A decrease in this ratio is proportional to the amount of IP1 produced.

5. Data Analysis:

  • A standard curve is generated using known concentrations of IP1.

  • The concentration of IP1 in the experimental wells is determined from the standard curve.

  • The EC50 value for NDMC-induced IP1 accumulation is calculated from the dose-response curve.

IP_One_Assay_Workflow Start Start Cell_Seeding Seed CHO-M1 cells in 384-well plate Start->Cell_Seeding Stimulation Stimulate with NDMC in presence of LiCl Cell_Seeding->Stimulation Lysis_Detection Lyse cells and add HTRF reagents Stimulation->Lysis_Detection HTRF_Measurement Measure HTRF signal Lysis_Detection->HTRF_Measurement Data_Analysis Data Analysis (EC50) HTRF_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for IP-One HTRF Assay.

Conclusion

This compound's allosteric agonist properties at the M1 receptor represent a significant departure from the pharmacological profile of its parent compound, clozapine. The data and methodologies presented in this guide underscore the importance of NDMC as a modulator of M1 receptor activity. A thorough understanding of its mechanism of action is crucial for the rational design of novel therapeutics targeting the M1 receptor for the treatment of cognitive impairments in schizophrenia and other neurological disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this field, facilitating the further investigation and characterization of NDMC and other allosteric modulators.

References

Methodological & Application

Application Notes and Protocols for the Simultaneous Determination of Clozapine and N-Desmethylclozapine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and related psychotic disorders, particularly in patients who have not responded to other antipsychotic treatments.[1][2][3][4] Therapeutic drug monitoring (TDM) of clozapine and its major active metabolite, this compound (norclozapine), is crucial for optimizing dosage, assessing patient adherence, and minimizing the risk of adverse effects.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method for this purpose due to its high specificity, sensitivity, and accuracy.[1][2][5]

This document provides detailed application notes and protocols for the simultaneous quantification of clozapine and this compound in human plasma or serum using LC-MS/MS.

Principle of the Method

The method involves the extraction of clozapine, this compound, and an internal standard (e.g., a deuterated analog such as clozapine-d4) from a biological matrix.[6][7] The extracted analytes are then separated using liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analytes to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Clozapine certified reference standard

  • This compound certified reference standard

  • Clozapine-d4 (or other suitable internal standard)

  • HPLC or LC-MS grade methanol, acetonitrile, and water

  • Formic acid and/or ammonium formate

  • Drug-free human plasma or serum for calibrators and quality controls

  • Various laboratory supplies (e.g., microcentrifuge tubes, pipettes, 96-well plates)

Sample Preparation

A simple and rapid protein precipitation method is widely used and effective for sample clean-up.[6]

Protocol: Protein Precipitation

  • Pipette 50-200 µL of patient plasma/serum, calibrators, or quality control samples into a microcentrifuge tube.

  • Add a three-fold volume of a precipitation solution (e.g., acetonitrile containing the internal standard, such as 200 ng/mL clozapine-d4 in acetonitrile with 0.1% formic acid).[6]

  • Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 16,200 x g or 2,000 xg) for 5-10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Depending on the sensitivity of the instrument, the supernatant may be diluted further (e.g., 1:10 with water or 30% v/v methanol) before injection.[6]

Liquid Chromatography (LC) Conditions

The following are typical LC parameters. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
LC System ACQUITY UPLC I-Class or similar
Column XBridge Premier BEH C18, 2.5 µm, 2.1 x 50 mm or similar C18 column
Mobile Phase A Water with 0.1% Formic Acid or 1 mM Ammonium Formate[7]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient A step or fast gradient is often employed for rapid analysis. For example, a step increase in the organic solvent content by over 40% in a short period.
Flow Rate 0.5 - 0.7 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40 °C
Run Time Can be as short as 42 seconds with an injection-to-injection time of 72 seconds.
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is typically used for this analysis.

ParameterRecommended Condition
MS System Xevo TQ-S micro or similar
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
Gas Flow Rates Optimize for the specific instrument

MRM Transitions:

The following are commonly used MRM transitions. It is recommended to monitor at least two transitions per analyte for confirmation.[1][5][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Clozapine 327.0270.14022
327.0192.14050
This compound 313.0192.14046
313.0270.14022
Clozapine-d4 (IS) 331.0192.22054

Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.

Data Presentation

Calibration and Linearity

The assay should be linear over a clinically relevant concentration range.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Clozapine1 - 1000[5]> 0.99[5]
This compound1 - 1000[5]> 0.99[5]

Some methods have demonstrated linearity from 25-1000 ng/mL[1] or 20-1500 ng/mL.[6]

Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated at multiple concentration levels (low, medium, and high QC).

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Clozapine Low (e.g., 50)< 10< 1090 - 11090 - 110
Medium (e.g., 500)< 10< 1090 - 11090 - 110
High (e.g., 800)< 10< 1090 - 11090 - 110
This compound Low (e.g., 50)< 10< 1090 - 11090 - 110
Medium (e.g., 500)< 10< 1090 - 11090 - 110
High (e.g., 800)< 10< 1090 - 11090 - 110

Published methods report intra- and inter-assay variations of less than 14%.[5][8] One study reported intra- and inter-day accuracies within 7% and CVs less than 10%.[6]

Recovery

Extraction recovery should be consistent and reproducible across the concentration range.

AnalyteLow QC (%)Medium QC (%)High QC (%)
Clozapine > 85> 85> 85
This compound > 85> 85> 85

One method reported extraction efficiencies of 52% to 85% for serum.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum Sample add_is Add Internal Standard (IS) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis.

clozapine_metabolism clozapine Clozapine norclozapine This compound (Norclozapine) clozapine->norclozapine N-demethylation (CYP1A2, CYP3A4) n_oxide Clozapine N-oxide clozapine->n_oxide N-oxidation hydroxylation Aromatic Hydroxylation Products clozapine->hydroxylation Aromatic Hydroxylation

Caption: Major metabolic pathways of clozapine.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous determination of clozapine and its major metabolite, this compound, in human plasma or serum. This application note and the accompanying protocols offer a comprehensive guide for researchers and clinicians involved in the therapeutic drug monitoring of clozapine, aiding in the optimization of patient treatment and ensuring therapeutic efficacy and safety. The simplification of sample preparation and the use of rapid LC gradients make this methodology suitable for high-throughput clinical laboratories.[1]

References

Application Notes and Protocols for In Vivo Microdialysis to Measure N-Desmethylclozapine's Effect on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vivo microdialysis experiments to assess the impact of N-Desmethylclozapine (NDMC), the primary active metabolite of clozapine, on the release of key neurotransmitters in the brain. The following sections detail the necessary procedures, from animal surgery to sample analysis, and present available quantitative data and relevant signaling pathways.

Introduction

This compound (NDMC) is a significant metabolite of the atypical antipsychotic drug clozapine. It exhibits a unique pharmacological profile, notably acting as a partial agonist at the M1 muscarinic acetylcholine receptor, in contrast to clozapine's antagonist activity at this site.[1] Understanding the in vivo effects of NDMC on neurotransmitter release is crucial for elucidating its contribution to the therapeutic efficacy of clozapine, particularly in relation to cognitive enhancement in schizophrenia. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals, providing real-time information on neurotransmitter dynamics.[2]

Experimental Protocols

Animal Model and Surgical Procedures

Animal Model: Adult male Sprague-Dawley rats (250-300g) are a suitable model for these studies.[1] Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Stereotaxic Surgery for Guide Cannula Implantation:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Frame: Secure the anesthetized rat in a stereotaxic frame. Shave the scalp and clean the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

  • Incision: Make a midline incision on the scalp to expose the skull. Retract the periosteum to visualize the bregma and lambda landmarks.

  • Coordinate Targeting: Drill small burr holes in the skull over the target brain regions. The following coordinates from bregma are recommended for targeting the medial prefrontal cortex (mPFC) and the ventral hippocampus (vHIP), which are critical for cognitive functions:

    • mPFC: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.5 mm from the skull surface.

    • vHIP: Anteroposterior (AP): -5.6 mm; Mediolateral (ML): ±5.0 mm; Dorsoventral (DV): -6.5 mm from the skull surface.

  • Guide Cannula Implantation: Slowly lower a guide cannula (e.g., 21-gauge stainless steel) to the desired DV coordinate.

  • Fixation: Secure the guide cannula to the skull using dental cement and skull screws.

  • Post-operative Care: After the cement has hardened, insert a dummy cannula to keep the guide patent. Administer post-operative analgesics and allow the animal to recover for at least one week before the microdialysis experiment. House the animals individually during the recovery period.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently restrain the awake rat and replace the dummy cannula with a microdialysis probe (e.g., with a 2-mm semipermeable membrane).

  • Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): Perfuse the microdialysis probe with a sterile aCSF solution at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. A typical aCSF composition is as follows[2]:

    • 145 mM NaCl

    • 2.68 mM KCl

    • 1.10 mM MgSO₄

    • 1.22 mM CaCl₂

    • 0.50 mM NaH₂PO₄

    • 1.55 mM Na₂HPO₄

    • The pH should be adjusted to 7.4.

  • Equilibration: Allow the system to equilibrate for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect at least three to four baseline dialysis samples (e.g., every 20 minutes) to confirm the stability of the baseline.

  • This compound Administration: Administer NDMC subcutaneously (s.c.) at the desired doses (e.g., 5, 10, or 20 mg/kg).[1]

  • Post-injection Sample Collection: Continue to collect dialysate samples for at least 3-4 hours after NDMC administration to monitor the time course of its effects on neurotransmitter release.

  • Sample Handling: Immediately after collection, add a small volume of perchloric acid to the samples to prevent degradation of monoamines. Store the samples at -80°C until analysis.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Remove the brain and slice it to histologically verify the correct placement of the microdialysis probe.

Neurotransmitter Analysis by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying neurotransmitters in microdialysis samples.

  • Dopamine (DA) and Serotonin (5-HT) Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm).

    • Mobile Phase: A common mobile phase consists of a sodium phosphate buffer containing an ion-pairing agent (e.g., sodium dodecyl sulfate), EDTA, and an organic modifier like methanol or acetonitrile. The pH is typically adjusted to the acidic range.

    • Flow Rate: 1 mL/min.

    • Electrochemical Detector: A glassy carbon working electrode set at an oxidizing potential (e.g., +0.7 V) relative to an Ag/AgCl reference electrode is suitable for detecting DA and 5-HT.[3]

  • Acetylcholine (ACh) Analysis:

    • ACh is not electroactive and requires post-column enzymatic conversion.

    • The HPLC eluent is passed through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase.

    • This reaction produces hydrogen peroxide, which is then detected electrochemically at a platinum electrode.

  • Glutamate and GABA Analysis:

    • These amino acid neurotransmitters are not electroactive and require pre-column derivatization with a fluorescent tag (e.g., o-phthaldialdehyde).

    • The derivatized amino acids are then separated by HPLC and detected using a fluorescence detector.

Quantitative Data

The following tables summarize the quantitative effects of this compound on dopamine and acetylcholine release in the medial prefrontal cortex and hippocampus of awake, freely moving rats. Data is presented as the mean ± SEM of the maximal percentage increase from baseline.

Table 1: Effect of this compound on Dopamine (DA) Release

Brain RegionNDMC Dose (mg/kg, s.c.)Maximal % Increase in DA Release (Mean ± SEM)
Medial Prefrontal Cortex5No significant effect
10~175 ± 20%
20~250 ± 30%
Hippocampus5No significant effect
10~160 ± 15%
20~200 ± 25%
Nucleus Accumbens10, 20No significant effect

Data adapted from Sur et al., Neuropsychopharmacology, 2005.[1]

Table 2: Effect of this compound on Acetylcholine (ACh) Release

Brain RegionNDMC Dose (mg/kg, s.c.)Maximal % Increase in ACh Release (Mean ± SEM)
Medial Prefrontal Cortex5No significant effect
10~200 ± 25%
20~275 ± 35%
Hippocampus5No significant effect
10~180 ± 20%
20~225 ± 30%
Nucleus Accumbens10, 20No significant effect

Data adapted from Sur et al., Neuropsychopharmacology, 2005.[1]

Note on Serotonin, Glutamate, and GABA: To date, there is a lack of published in vivo microdialysis studies specifically investigating the quantitative effects of this compound on serotonin, glutamate, and GABA release. Studies on the parent compound, clozapine, suggest complex effects on these neurotransmitter systems. For instance, clozapine has been shown to reduce extracellular GABA levels in the prefrontal cortex.[4] Further research is warranted to delineate the specific actions of NDMC on these neurotransmitter systems.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for NDMC-Induced Neurotransmitter Release

The following diagram illustrates the proposed signaling pathways through which this compound is thought to increase dopamine and acetylcholine release in the prefrontal cortex.

NDMC_Signaling_Pathway NDMC This compound (NDMC) M1_receptor M1 Muscarinic Receptor NDMC->M1_receptor Partial Agonist HT1A_receptor 5-HT1A Receptor NDMC->HT1A_receptor Agonist Gq_protein Gq Protein M1_receptor->Gq_protein Activates DA_release Increased Dopamine (DA) Release M1_receptor->DA_release Contributes to Gi_protein Gi Protein HT1A_receptor->Gi_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Increased Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC ACh_release Increased Acetylcholine (ACh) Release Ca_release->ACh_release PKC->ACh_release AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP Decreased cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->DA_release Modulates

Caption: Proposed signaling pathways for NDMC-induced neurotransmitter release.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the logical flow of the experimental procedures described in this document.

Microdialysis_Workflow animal_prep Animal Preparation (Acclimatization) surgery Stereotaxic Surgery (Guide Cannula Implantation) animal_prep->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion equilibration System Equilibration (2-3 hours) probe_insertion->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin NDMC Administration (s.c.) baseline->drug_admin post_drug_sampling Post-drug Sample Collection (3-4 hours) drug_admin->post_drug_sampling analysis Sample Analysis (HPLC-ECD) post_drug_sampling->analysis histology Histological Verification post_drug_sampling->histology data_analysis Data Analysis analysis->data_analysis

Caption: Experimental workflow for in vivo microdialysis studies of NDMC.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on neurotransmitter release using in vivo microdialysis. The available data strongly suggest that NDMC increases dopamine and acetylcholine release in the prefrontal cortex and hippocampus, likely through its agonist activity at M1 muscarinic and 5-HT1A receptors. Further research is necessary to fully elucidate its effects on other neurotransmitter systems, such as the serotonergic, glutamatergic, and GABAergic systems, to gain a more complete understanding of its pharmacological profile and therapeutic potential.

References

Application of N-Desmethylclozapine in Preclinical Models of Schizophrenia and Cognitive Deficits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-desmethylclozapine (NDMC), the primary active metabolite of clozapine, in animal models relevant to schizophrenia and associated cognitive dysfunction. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of key signaling pathways and experimental workflows to guide researchers in designing and implementing preclinical studies.

Introduction

This compound (NDMC) is a major metabolite of the atypical antipsychotic drug clozapine.[1][2][3][4] While sharing some pharmacological properties with its parent compound, NDMC exhibits a distinct receptor binding profile that has garnered significant interest for its potential therapeutic effects, particularly on cognitive deficits in schizophrenia.[4][5][6] Notably, NDMC acts as a partial agonist at the M1 muscarinic acetylcholine receptor, a mechanism believed to contribute to its pro-cognitive effects, in contrast to clozapine, which is an M1 antagonist.[4][5][7][8] This unique characteristic suggests that NDMC may offer a therapeutic advantage for treating the cognitive impairments associated with schizophrenia, which are often poorly addressed by current antipsychotics.[5][9]

Animal models are crucial tools for investigating the therapeutic potential of compounds like NDMC. Pharmacologically induced models, such as those using NMDA receptor antagonists like MK-801 (dizocilpine) and phencyclidine (PCP), are widely employed to mimic the positive, negative, and cognitive symptoms of schizophrenia in rodents.[10][11][12] Behavioral assays, including the novel object recognition test, social interaction test, and amphetamine-induced hyperlocomotion, are then used to assess the efficacy of potential treatments.[1][2][7]

This document outlines protocols for utilizing NDMC in these established animal models and presents key quantitative findings from relevant studies to facilitate further research into its therapeutic potential.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in animal models of schizophrenia and cognitive dysfunction.

Table 1: Effects of this compound on Neurotransmitter Release

CompoundDose (mg/kg)Brain RegionNeurotransmitter% Change from Baseline (Mean ± SEM)Animal ModelReference
NDMC10mPFCDopamine↑ ~150%Rat (Microdialysis)[4][5][8]
NDMC20mPFCDopamine↑ ~200%Rat (Microdialysis)[4][5][8]
NDMC10mPFCAcetylcholine↑ ~250%Rat (Microdialysis)[4][5][8]
NDMC20mPFCAcetylcholine↑ ~350%Rat (Microdialysis)[4][5][8]
NDMC10HippocampusDopamine↑ ~150%Rat (Microdialysis)[5][8]
NDMC20HippocampusDopamine↑ ~200%Rat (Microdialysis)[5][8]
NDMC10HippocampusAcetylcholine↑ ~200%Rat (Microdialysis)[5][8]
NDMC20HippocampusAcetylcholine↑ ~300%Rat (Microdialysis)[5][8]

mPFC: medial Prefrontal Cortex

Table 2: Receptor Occupancy of this compound

CompoundDose (mg/kg, s.c.)Receptor% Occupancy (1h post-administration)Animal ModelReference
NDMC105-HT264%Rat[1][2]
NDMC305-HT275%Rat[1][2]
NDMC605-HT279%Rat[1][2]
NDMC60D2<15%Rat[1][2]

Table 3: Behavioral Effects of this compound in Animal Models

Animal ModelBehavioral TestTreatmentDose (mg/kg)EffectReference
MK-801-induced social deficitSocial Interaction TestNDMC3Improved social interaction[7]
NormalNovel Object RecognitionNDMC3-10Improved novel object discrimination[7]
MK-801-induced memory impairmentNovel Object RecognitionNDMC5No reversal of MK-801 effect[6]
Amphetamine-induced hyperlocomotionLocomotor ActivityNDMC10-60Not effective in reducing hyperlocomotion[1][2]
Conditioned Avoidance ResponseConditioned AvoidanceNDMC10-60Not effective[1][2]

Experimental Protocols

Protocol 1: MK-801-Induced Social Deficit Model and Social Interaction Test

This protocol is designed to assess the ability of NDMC to reverse social withdrawal, a negative symptom of schizophrenia, induced by the NMDA receptor antagonist MK-801.

Materials:

  • Male Sprague-Dawley rats

  • This compound (NDMC)

  • MK-801 (dizocilpine maleate)

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Social interaction arena (e.g., a dimly lit open field)

  • Video recording and analysis software

Procedure:

  • Animal Acclimation: House rats in pairs for at least one week before the experiment to acclimate them to social conditions.

  • Drug Administration:

    • Administer NDMC (e.g., 3 mg/kg, intraperitoneally - i.p.) or vehicle 60 minutes before the test.

    • Administer MK-801 (e.g., 0.1 mg/kg, subcutaneously - s.c.) or vehicle 30 minutes before the test.

  • Social Interaction Test:

    • Place two unfamiliar rats, matched for treatment group and weight, into the social interaction arena.

    • Record the behavior of the pair for a set duration (e.g., 10 minutes).

  • Data Analysis:

    • Score the total time spent in active social interaction (e.g., sniffing, grooming, following).

    • Compare the social interaction times between the different treatment groups (Vehicle/Vehicle, Vehicle/MK-801, NDMC/MK-801).

Protocol 2: Novel Object Recognition (NOR) Test for Cognitive Function

The NOR test evaluates the effect of NDMC on recognition memory, a cognitive domain often impaired in schizophrenia.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound (NDMC)

  • Vehicle

  • Open field arena

  • Two sets of identical objects (for training) and one novel object (for testing)

Procedure:

  • Habituation: Allow each animal to explore the empty open field arena for a set period (e.g., 10 minutes) on two consecutive days to reduce novelty-induced stress.

  • Training (Acquisition) Phase:

    • Administer NDMC (e.g., 3-10 mg/kg, i.p.) or vehicle 60 minutes before the training session.

    • Place two identical objects in the arena and allow the animal to explore them for a set duration (e.g., 5-10 minutes).

  • Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 24 hours).

  • Testing Phase:

    • Replace one of the familiar objects with a novel object.

    • Place the animal back into the arena and allow it to explore for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Measure the time spent exploring the novel object and the familiar object.

    • Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher discrimination index indicates better recognition memory.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Release

This protocol measures the effect of NDMC on extracellular levels of dopamine and acetylcholine in specific brain regions.

Materials:

  • Male Sprague-Dawley rats

  • This compound (NDMC)

  • Vehicle

  • Stereotaxic apparatus

  • Microdialysis probes

  • High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus).

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Sample Collection:

    • Collect several baseline dialysate samples (e.g., every 20 minutes for at least 1-2 hours) to establish stable neurotransmitter levels.

  • Drug Administration and Sample Collection:

    • Administer NDMC (e.g., 5, 10, or 20 mg/kg, s.c.) or vehicle.

    • Continue collecting dialysate samples for several hours post-injection.

  • Sample Analysis:

    • Analyze the collected dialysate samples using HPLC to quantify the concentrations of dopamine and acetylcholine.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the average baseline levels.

    • Compare the changes in neurotransmitter levels over time between the NDMC and vehicle groups.

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the application of this compound.

NDMC_Signaling_Pathway NDMC This compound (NDMC) M1R M1 Muscarinic Receptor NDMC->M1R  Partial Agonist PLC Phospholipase C (PLC) M1R->PLC  Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC ACh_Release ↑ Acetylcholine Release Ca_PKC->ACh_Release DA_Release ↑ Dopamine Release Ca_PKC->DA_Release Cognitive_Enhancement Cognitive Enhancement ACh_Release->Cognitive_Enhancement DA_Release->Cognitive_Enhancement

Caption: Proposed signaling pathway for NDMC-mediated cognitive enhancement.

Experimental_Workflow_NOR Habituation Day 1-2: Habituation (Empty Arena) Drug_Admin Day 3: Drug Administration (NDMC or Vehicle) Habituation->Drug_Admin Training Day 3: Training Phase (Two Identical Objects) Drug_Admin->Training Retention 24-hour Retention Interval Training->Retention Testing Day 4: Testing Phase (One Familiar, One Novel Object) Retention->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Experimental_Workflow_Social_Interaction Acclimation Week 1: Paired Housing (Acclimation) Drug_Admin_NDMC Test Day (T-60 min): Administer NDMC or Vehicle Acclimation->Drug_Admin_NDMC Drug_Admin_MK801 Test Day (T-30 min): Administer MK-801 or Vehicle Drug_Admin_NDMC->Drug_Admin_MK801 Test Test Day (T=0): Social Interaction Test (10 min) Drug_Admin_MK801->Test Data_Analysis Data Analysis (Time in Social Interaction) Test->Data_Analysis

Caption: Experimental workflow for the MK-801-induced social deficit model.

References

Cell-based Assays for Investigating the Downstream Signaling of N-Desmethylclozapine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylclozapine (NDMC), the principal active metabolite of the atypical antipsychotic clozapine, has garnered significant interest for its unique pharmacological profile. Unlike its parent compound, NDMC acts as a potent partial agonist at the M1 muscarinic acetylcholine receptor.[1][2] This activity is believed to contribute to the cognitive-enhancing effects observed in patients treated with clozapine.[1] Understanding the downstream signaling pathways activated by NDMC is crucial for the development of novel therapeutic agents targeting cognitive deficits in neuropsychiatric disorders.

These application notes provide detailed protocols for key cell-based assays to investigate the downstream signaling of NDMC, focusing on its M1 receptor agonism. The described assays are essential tools for characterizing the pharmacological activity of NDMC and similar compounds.

This compound Signaling Pathways

This compound preferentially binds to and activates the M1 muscarinic receptor, which is predominantly coupled to the Gq family of G proteins.[2] This initiates a signaling cascade that serves as the basis for the functional assays described herein.

Primary Signaling Pathway: Gq Protein-Mediated Cascade

Activation of the M1 receptor by NDMC leads to the dissociation of the Gq protein alpha subunit from the beta-gamma subunits. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The elevation in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to the activation of downstream kinases, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

NDMC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NDMC This compound M1R M1 Muscarinic Receptor NDMC->M1R Gq Gq M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto ERK p-ERK1/2 Ca_cyto->ERK activates PKC->ERK activates Calcium_Assay_Workflow start Start seed_cells Seed CHO-M1 cells in 96-well plates start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading incubate_dye Incubate (37°C, 1 hr; RT, 15 min) dye_loading->incubate_dye run_flipr Perform assay on FLIPR: - Read baseline fluorescence - Add compounds - Read kinetic fluorescence incubate_dye->run_flipr prepare_compounds Prepare NDMC serial dilutions in a compound plate prepare_compounds->run_flipr analyze_data Analyze data: - Calculate ΔF - Plot dose-response curve - Determine EC₅₀ and Eₘₐₓ run_flipr->analyze_data end End analyze_data->end ERK_Assay_Workflow start Start seed_cells Seed HEK-M1 cells in 384-well plates start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight serum_starve Serum starve cells (4-6 hours) incubate_overnight->serum_starve stimulate_ndmc Stimulate with NDMC (5-15 min, 37°C) serum_starve->stimulate_ndmc lyse_cells Lyse cells stimulate_ndmc->lyse_cells incubate_lysis Incubate with shaking (10-15 min, RT) lyse_cells->incubate_lysis transfer_lysate Transfer lysate to ProxiPlate incubate_lysis->transfer_lysate add_beads Add AlphaScreen bead mix transfer_lysate->add_beads incubate_beads Incubate in dark (2 hours, RT) add_beads->incubate_beads read_plate Read plate on AlphaScreen reader incubate_beads->read_plate analyze_data Analyze data and determine EC₅₀ read_plate->analyze_data end End analyze_data->end bArrestin_Assay_Workflow start Start seed_cells Seed PathHunter CHO-M1 β-Arrestin cells start->seed_cells incubate_cells Incubate for 24-48 hours (37°C, 5% CO₂) seed_cells->incubate_cells add_compounds Add NDMC serial dilutions to the cell plate incubate_cells->add_compounds incubate_compounds Incubate for 90 minutes (37°C) add_compounds->incubate_compounds add_detection_reagent Add PathHunter detection reagent incubate_compounds->add_detection_reagent incubate_detection Incubate for 60 minutes (RT, in dark) add_detection_reagent->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence analyze_data Analyze data and determine EC₅₀ read_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Electrophysiological Insights into N-Desmethylclozapine's Impact on Hippocampal Synaptic Transmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of N-desmethylclozapine (NDMC), the primary active metabolite of clozapine, on synaptic transmission within the hippocampus. The following protocols and data are compiled from foundational studies to facilitate further research into the therapeutic mechanisms and potential cognitive-enhancing properties of NDMC.

Introduction

This compound (NDMC) is a significant metabolite of the atypical antipsychotic drug clozapine, which is uniquely effective in treatment-resistant schizophrenia.[1] Unlike clozapine, which acts as a muscarinic M1 receptor antagonist, NDMC exhibits agonist activity at these receptors, a feature believed to contribute to its potential cognitive benefits.[2][3] Understanding the electrophysiological actions of NDMC on hippocampal circuits is crucial for elucidating its role in synaptic plasticity and memory, processes often impaired in schizophrenia.

Summary of Electrophysiological Effects

Electrophysiological studies in rat hippocampal neurons have revealed that NDMC modulates both excitatory and inhibitory synaptic transmission through multiple mechanisms. Notably, it acts as an agonist at native M1 muscarinic receptors on excitatory neurons, potentiates N-methyl-D-aspartate (NMDA) receptor currents, and at higher concentrations, can depress inhibitory postsynaptic currents (IPSCs).[3][4][5]

Data Presentation: Quantitative Effects of NDMC on Hippocampal Neurons

The following tables summarize the key quantitative findings from electrophysiological studies of NDMC on hippocampal synaptic transmission.

ParameterNDMC ConcentrationEffectNeuron TypeReference
Inhibitory Postsynaptic Currents (IPSCs) 1-30 µMDepressionCultured Hippocampal Neurons[5]
30 µMDepression (associated with an increase in paired-pulse ratio)Cultured Hippocampal Neurons[5]
Excitatory Postsynaptic Currents (EPSCs) 30 µMDepressionCultured Hippocampal Neurons[5]
GABA-induced Currents 30 µMSuppression (less sensitive than IPSCs)Cultured Hippocampal Neurons[5]
AMPA-induced Currents 30 µMSlight PotentiationCultured Hippocampal Neurons[5]
Voltage-gated Ca²⁺ Channels 30 µMSlight SuppressionCultured Hippocampal Neurons[5]
Voltage-gated Na⁺ Channels 30 µMSlight SuppressionCultured Hippocampal Neurons[5]
NMDA Receptor Currents Not specifiedPotentiationCA1 Pyramidal Neurons[4]
Muscarinic M1 Receptor Activity Not specifiedAgonistHippocampal Excitatory Neurons[3][4]

Signaling Pathways and Mechanisms of Action

The electrophysiological effects of NDMC are mediated by its interaction with key neurotransmitter systems in the hippocampus.

NDMC_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ca_Na_channels Voltage-Gated Ca²⁺/Na⁺ Channels M1R M1 Muscarinic Receptor NMDAR NMDA Receptor M1R->NMDAR Potentiation of NMDA current GABAAR GABAA Receptor AMPA AMPA Receptor NDMC This compound NDMC->Ca_Na_channels Slightly Suppresses (at 30µM) NDMC->M1R Agonist NDMC->NMDAR Potentiates NDMC->GABAAR Antagonist (depresses IPSCs) NDMC->AMPA Slightly Potentiates Hippocampal_Slice_Preparation_Workflow start Start perfusion Anesthesia and Transcardial Perfusion start->perfusion dissection Brain Dissection and Hippocampal Isolation perfusion->dissection slicing Vibratome Slicing (300-400 µm) dissection->slicing incubation_warm Incubation in ACSF (32-34°C, 30 min) slicing->incubation_warm incubation_rt Incubation in ACSF (Room Temp, >1 hr) incubation_warm->incubation_rt recording Electrophysiological Recording incubation_rt->recording Patch_Clamp_Workflow start Start with Prepared Slice neuron_id Identify Neuron (e.g., CA1 Pyramidal) start->neuron_id giga_seal Form Gigaohm Seal neuron_id->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Synaptic Activity whole_cell->baseline drug_app Bath Apply NDMC baseline->drug_app drug_rec Record in Presence of NDMC drug_app->drug_rec washout Washout with ACSF drug_rec->washout end End Recording washout->end

References

Application Notes and Protocols for N-Desmethylclozapine in Murine Drug Discrimination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-Desmethylclozapine (NDMC) in drug discrimination studies in mice. This document outlines the pharmacological basis for using NDMC, experimental procedures, expected outcomes, and the underlying signaling pathways.

Introduction

This compound (NDMC) is the principal active metabolite of the atypical antipsychotic drug clozapine.[1][2][3] Unlike its parent compound, which acts as a weak dopamine D2 receptor inverse agonist/antagonist and a nonselective muscarinic antagonist, NDMC exhibits a unique pharmacological profile as a partial agonist at dopamine D2 and muscarinic M1/M4 cholinergic receptors.[1][2][3] This distinct mechanism of action suggests that NDMC may contribute significantly to the therapeutic effects of clozapine, particularly in the cognitive domains. Drug discrimination paradigms in mice are powerful behavioral assays to characterize the in-vivo subjective effects of psychoactive compounds and to elucidate their pharmacological mechanisms.

Data Presentation

The following tables summarize the quantitative and qualitative data from drug discrimination studies involving NDMC in C57BL/6 mice.

Table 1: this compound (NDMC) Training and Dose-Response Data

ParameterValueReference
Training DrugThis compound (NDMC)[1][2][3]
Training Dose10.0 mg/kg[1][2][3]
VehicleSaline or other appropriate vehicle[1][2][3]
Route of AdministrationIntraperitoneal (i.p.) or Subcutaneous (s.c.)[4]
Pre-session Interval30 minutes[4]
Training Criterion≥80% of responses on the correct lever and a minimum response rate[4]
ED50Not explicitly stated in the reviewed literature.

Table 2: Substitution Test Results for NDMC-Trained Mice

Test CompoundMechanism of ActionSubstitution for NDMC (10.0 mg/kg)Reference
ClozapineAtypical antipsychotic, D2 antagonist, M1 antagonistFull Substitution[1][2][3]
HaloperidolTypical antipsychotic, D2 antagonistNo Substitution[1][2][3]
AripiprazoleAtypical antipsychotic, D2 partial agonistNo Substitution[1][2][3]

Experimental Protocols

This section provides detailed methodologies for conducting drug discrimination studies with NDMC in mice.

Protocol 1: Two-Lever Drug Discrimination Training

Objective: To train mice to discriminate between the subjective effects of NDMC and vehicle.

Apparatus:

  • Standard operant conditioning chambers equipped with two response levers, a food pellet dispenser, and a house light.

  • Control interface and software for programming schedules of reinforcement and recording data.

Procedure:

  • Animal Handling and Habituation:

    • Male C57BL/6 mice are individually housed and maintained on a reverse light-dark cycle.

    • Prior to training, handle the mice daily for at least 3-5 days to acclimate them to the experimenter.

    • Habituate the mice to the operant chambers for 15-30 minutes daily for 2-3 days.

  • Magazine Training and Lever Shaping:

    • Train the mice to retrieve food pellets from the dispenser (magazine training).

    • Shape lever-pressing behavior through successive approximations until the mice reliably press both levers.

  • Discrimination Training:

    • Administer either NDMC (10.0 mg/kg, i.p.) or vehicle 30 minutes before placing the mouse in the operant chamber.

    • On days when NDMC is administered, designate one lever as the "drug-correct" lever. Responses on this lever will be reinforced with a food pellet according to a fixed-ratio (FR) schedule (e.g., FR 10). Responses on the other lever ("incorrect" lever) will have no programmed consequences.

    • On days when the vehicle is administered, the other lever is designated as the "vehicle-correct" lever, and responses on it are reinforced.

    • Alternate NDMC and vehicle training days. The assignment of the drug-correct lever (left or right) should be counterbalanced across mice.

    • Continue training until the mice meet the criterion of ≥80% of their total responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.

Protocol 2: Substitution Testing

Objective: To determine if other psychoactive compounds produce similar subjective effects to NDMC.

Procedure:

  • Once the mice have met the training criterion, begin substitution testing.

  • On test days, administer a dose of the test compound (e.g., clozapine, haloperidol, aripiprazole) instead of NDMC or vehicle.

  • Place the mouse in the operant chamber and allow it to respond on either lever. The session is typically conducted under extinction conditions (no reinforcement for responses on either lever) for a set duration (e.g., 15 minutes) to assess lever preference without the influence of reinforcement.

  • Record the number of responses on both the NDMC-correct lever and the vehicle-correct lever.

  • Calculate the percentage of responses on the drug-correct lever. Full substitution is generally considered ≥80% drug-lever responding, partial substitution is between 20% and 80%, and no substitution is <20%.

  • Administer different doses of the test compound across multiple sessions to generate a dose-response curve for substitution.

  • Interleave test sessions with regular training sessions to maintain the discrimination performance.

Protocol 3: Cross-Tolerance Testing

Objective: To determine if chronic administration of NDMC induces tolerance to the discriminative stimulus effects of a training drug (e.g., clozapine).

Procedure:

  • Train mice to discriminate a drug (e.g., 2.5 mg/kg clozapine) from vehicle, as described in Protocol 1.[4]

  • Once discrimination is established, determine a baseline dose-response curve for the training drug.[4]

  • Suspend discrimination training and begin a chronic dosing regimen with NDMC (e.g., 10 mg/kg, twice daily for 10 days).[4]

  • Following the chronic NDMC treatment, re-determine the dose-response curve for the training drug. A rightward shift in the dose-response curve indicates the development of cross-tolerance.[4]

  • A washout period of at least 10 days with no drug administration can be included to assess the dissipation of tolerance.[4]

Signaling Pathways and Visualizations

The discriminative stimulus effects of NDMC are mediated by its partial agonism at M1 muscarinic and D2/D3 dopaminergic receptors.

M1 Muscarinic Receptor Agonist Signaling Pathway

NDMC, as a muscarinic M1 receptor agonist, is thought to activate the Gq/11 protein-coupled signaling cascade.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NDMC This compound (Agonist) NDMC->M1R Binds to Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2/D3 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts NDMC This compound (Partial Agonist) NDMC->D2R Binds to Dopamine Dopamine (Endogenous Ligand) Dopamine->D2R Binds to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulated Cellular Response PKA->Cellular_Response Leads to Experimental_Workflow cluster_setup Setup & Habituation cluster_training Discrimination Training cluster_testing Testing Phase Animal_Handling Animal Handling Habituation Chamber Habituation Animal_Handling->Habituation Magazine_Training Magazine Training Habituation->Magazine_Training Lever_Shaping Lever Shaping Magazine_Training->Lever_Shaping Drug_Admin Administer NDMC (10 mg/kg) or Vehicle Lever_Shaping->Drug_Admin Training_Session Operant Session (FR Schedule) Drug_Admin->Training_Session Criterion Meet Criterion? (≥80% correct) Training_Session->Criterion Criterion->Drug_Admin No Substitution_Test Substitution Test (Test Compound) Criterion->Substitution_Test Yes Data_Analysis Data Analysis (% Drug Lever Responding) Substitution_Test->Data_Analysis

References

Application Note and Protocol: Automated Analysis of N-Desmethylclozapine in Serum using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1][2][3] The therapeutic efficacy and potential for adverse effects of clozapine are closely related to its plasma concentrations, as well as those of its major active metabolite, N-desmethylclozapine (norclozapine).[2][4] Therapeutic drug monitoring (TDM) of both clozapine and this compound is therefore crucial for optimizing dosage, ensuring patient adherence, and minimizing dose-related side effects.[2][3][4][5] This application note provides a detailed protocol for the automated analysis of this compound in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][6][7] The described automated workflow is designed to enhance throughput and reduce turnaround time, making it suitable for routine clinical monitoring.[1][8][9]

Experimental Protocols

This section details the methodologies for the automated analysis of this compound in serum.

Materials and Reagents
  • This compound reference standard

  • Clozapine-d4 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human serum

Sample Preparation: Automated Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from the serum sample prior to LC-MS/MS analysis.[7] An automated liquid handling system can be utilized for high-throughput sample preparation.

Protocol:

  • Allow all serum samples (patient samples, calibrators, and quality controls) to thaw to room temperature.

  • Vortex mix the samples for 10 seconds to ensure homogeneity.

  • Using an automated liquid handler, aliquot 100 µL of each serum sample into a 96-well plate.

  • Add 200 µL of a precipitation solution (acetonitrile containing 0.1% formic acid and the internal standard, clozapine-d4, at a concentration of 100 ng/mL) to each well.

  • The plate is then agitated on an automated shaker for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the 96-well plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • The automated liquid handler then transfers 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

G cluster_sample_prep Automated Sample Preparation Workflow serum Serum Sample (100 µL) precipitation Add Protein Precipitation Solution (200 µL Acetonitrile with 0.1% Formic Acid & IS) serum->precipitation Automated Liquid Handler mix Vortex Mix (5 min) precipitation->mix centrifuge Centrifuge (4000 rpm, 10 min) mix->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant Automated Liquid Handler analysis LC-MS/MS Analysis supernatant->analysis G cluster_lcms LC-MS/MS Analysis Workflow autosampler Autosampler (Injects 5 µL) hplc HPLC System (C18 Column) autosampler->hplc Mobile Phase Flow esi Electrospray Ionization (Positive Mode) hplc->esi Eluent ms Triple Quadrupole MS (MRM Mode) esi->ms Ions data Data Acquisition & Processing ms->data G cluster_metabolism Clozapine Metabolism Pathway clozapine Clozapine ndmc This compound (Norclozapine) clozapine->ndmc N-demethylation cyp1a2 CYP1A2 (Primary Enzyme) cyp1a2->clozapine other_cyp Other CYPs (e.g., CYP3A4, CYP2C19) other_cyp->clozapine

References

Solid-Phase Extraction of N-Desmethylclozapine from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of N-Desmethylclozapine (NDMC), the primary active metabolite of the atypical antipsychotic clozapine, from various biological matrices. The following sections offer comprehensive methodologies, quantitative data summaries, and visual workflows to guide researchers in developing robust and reliable analytical methods for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screenings.

Introduction

This compound, also known as norclozapine, is a significant metabolite of clozapine, an effective medication for treatment-resistant schizophrenia. Monitoring the concentrations of both clozapine and NDMC in biological samples is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Solid-phase extraction has emerged as a widely adopted sample preparation technique for the analysis of NDMC due to its efficiency in removing matrix interferences and concentrating the analyte of interest, leading to cleaner extracts and improved analytical sensitivity.

This guide consolidates information from various validated methods to provide a practical resource for laboratory professionals.

Metabolic Pathway of Clozapine to this compound

Clozapine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The demethylation of clozapine to form this compound is a major metabolic route. Understanding this pathway is essential for interpreting analytical results and understanding the pharmacokinetic profile of the drug.

Clozapine Metabolism Metabolic Pathway of Clozapine to this compound Clozapine Clozapine NDMC This compound (Norclozapine) Clozapine->NDMC Demethylation (CYP1A2, CYP3A4, CYP2C19) Clozapine_N_Oxide Clozapine N-Oxide Clozapine->Clozapine_N_Oxide N-Oxidation (CYP1A2, CYP3A4) SPE Workflow for Plasma/Serum General SPE Workflow for this compound from Plasma/Serum cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge Conditioning cluster_2 Extraction cluster_3 Post-Extraction Sample_Prep 1. Add Internal Standard to 1 mL Plasma/Serum Vortex 2. Vortex Sample_Prep->Vortex Condition 3. Condition with 1 mL Methanol Equilibrate 4. Equilibrate with 1 mL Water Condition->Equilibrate Load 5. Load Pre-treated Sample Equilibrate->Load Wash1 6. Wash with 1 mL Water Load->Wash1 Wash2 7. Wash with 1 mL 5% Methanol in Water Wash1->Wash2 Dry 8. Dry Cartridge (e.g., 5 min under vacuum) Wash2->Dry Elute 9. Elute with 1 mL Methanol containing 2% Ammonium Hydroxide Dry->Elute Evaporate 10. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 12. Analyze by LC-MS/MS Reconstitute->Analyze SPE Workflow for Saliva General SPE Workflow for this compound from Saliva cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge Conditioning cluster_2 Extraction cluster_3 Post-Extraction Sample_Prep 1. Add IS and 0.5 mL 2% Formic Acid to 0.5 mL Saliva Vortex 2. Vortex and Centrifuge Sample_Prep->Vortex Condition 3. Condition with 1 mL Methanol Equilibrate 4. Equilibrate with 1 mL Water Condition->Equilibrate Load 5. Load Supernatant Equilibrate->Load Wash1 6. Wash with 1 mL 0.1 M Formic Acid Load->Wash1 Wash2 7. Wash with 1 mL Methanol Wash1->Wash2 Elute 8. Elute with 1 mL 5% Ammonium Hydroxide in Methanol Wash2->Elute Evaporate 9. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 11. Analyze by LC-MS/MS Reconstitute->Analyze

Troubleshooting & Optimization

Overcoming challenges in the synthesis and purification of N-Desmethylclozapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of N-Desmethylclozapine (NDMC).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic routes for this compound are:

  • Reaction of 8-Chloro-5,10-dihydrodibenzo[b,e][1][2]diazepin-11-one with Piperazine: This method often employs a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), to facilitate the amidation reaction.[2]

  • Demethylation of Clozapine: This route involves the removal of the N-methyl group from clozapine, often using reagents like α-chloroethyl chloroformate followed by methanolysis.[1]

Q2: What is the typical yield for the synthesis of this compound?

A2: The reported yield for the synthesis of this compound can vary depending on the chosen route and optimization of reaction conditions. For the titanium tetrachloride-mediated synthesis from 8-Chloro-5,10-dihydrodibenzo[b,e][1][2]diazepin-11-one and piperazine, a yield of approximately 33% has been reported.[2] Optimization of reaction time, temperature, and stoichiometry can influence the final yield.

Q3: What are the common impurities I should be aware of during the synthesis of this compound?

A3: Common impurities can arise from side reactions or unreacted starting materials. Key impurities to monitor include:

  • N-Nitroso-Desmethylclozapine: This impurity can form if there are sources of nitrosating agents present.[3]

  • Dimeric Byproducts: Under certain conditions, a dimeric impurity, 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][2]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1][2]diazepine, can be formed.

  • Unreacted Starting Materials: Residual 8-Chloro-5,10-dihydrodibenzo[b,e][1][2]diazepin-11-one or clozapine may be present in the crude product.

Q4: How can I confirm the purity of my synthesized this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound. Several HPLC methods have been developed for the simultaneous quantification of clozapine and this compound in plasma, and these can be adapted for purity analysis of the synthesized compound.[4][5] These methods typically use a C8 or C18 reversed-phase column with UV detection.

Q5: What are the different crystalline forms of this compound, and why are they important?

A5: this compound can exist in multiple crystalline forms, known as polymorphs (Forms A, B, C, D, and E), as well as an amorphous form.[6] The crystalline forms are generally easier to handle, and exhibit greater purity and longer shelf-life compared to the amorphous form.[6] Controlling the crystallization process to obtain a specific polymorph is crucial for ensuring consistent physical properties, such as solubility and stability, which are critical for pharmaceutical development.

Q6: How should I store this compound?

A6: For long-term stability, this compound should be stored at low temperatures. Recommended storage conditions are -20°C for up to one year, and -80°C for up to two years.[7] It is also advisable to protect the compound from moisture, as hydrates can form.[6]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause(s) Troubleshooting Step(s)
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. The reaction time can be extended if necessary.[6]
Suboptimal reaction temperature.Ensure the reaction temperature is maintained within the optimal range (e.g., 120-124°C for the TiCl₄ method).[2]
Degradation of starting materials or product.Ensure the quality of starting materials. Use appropriate inert atmosphere conditions if reagents are sensitive to air or moisture.
Inefficient work-up and extraction.Optimize the pH and solvent selection during the extractive work-up to ensure complete recovery of the product.
Formation of Dimeric Impurity Incorrect stoichiometry of reactants.Carefully control the molar ratio of piperazine to the dibenzodiazepine starting material. An excess of piperazine is typically used.
Prolonged reaction time at high temperatures.Monitor the reaction and stop it once the starting material is consumed to minimize the formation of side products.
Presence of N-Nitroso-Desmethylclozapine Contamination with nitrosating agents.Ensure all reagents and solvents are free from nitrites. Avoid using solvents or reagents that can degrade to form nitrosating species. The risk of formation is higher under acidic conditions.[8]
Atmospheric nitrogen oxides.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Purification Troubleshooting
Problem Potential Cause(s) Troubleshooting Step(s)
Product Oiling Out During Crystallization Solvent system is too good a solvent for the compound.Gradually add a poor solvent (anti-solvent) to the solution to induce precipitation. Alternatively, try a different solvent system where the compound has lower solubility at room temperature.
Cooling rate is too fast.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling promotes the formation of well-defined crystals.
Formation of Amorphous Product Rapid precipitation.Avoid overly rapid cooling or the fast addition of an anti-solvent. Seeding the solution with a small crystal of the desired polymorph can encourage crystalline growth.
Presence of impurities that inhibit crystallization.If the crude product is highly impure, consider pre-purification by column chromatography before crystallization.
Formation of the Wrong Polymorph Incorrect solvent system or crystallization conditions.The choice of solvent can significantly influence which polymorph is formed. Experiment with different solvents (e.g., ethyl acetate, acetonitrile, heptane, ethanol) to target the desired crystalline form.[6] Temperature and cooling rate also play a crucial role.[7][9]
Incomplete Removal of Impurities Co-crystallization of impurities.If impurities have similar solubility profiles to the product, multiple recrystallizations may be necessary. Alternatively, column chromatography may be more effective for separating impurities with different polarities.
Impurities are trapped within the crystal lattice.Ensure slow crystal growth to minimize the inclusion of impurities.

Experimental Protocols

Synthesis of this compound via Titanium Tetrachloride

This protocol is based on the method described in patent literature.[2]

Materials:

  • 8-Chloro-5,10-dihydrodibenzo[b,e][1][2]diazepin-11-one

  • Piperazine

  • Titanium tetrachloride (TiCl₄)

  • Anisole

  • Sodium hydroxide (NaOH) solution (30% and 0.1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • tert-Butyl methyl ether (TBME)

  • Celite

Procedure:

  • Charge a reactor with anisole at 20°C.

  • Carefully add TiCl₄ to the anisole.

  • Add piperazine to the mixture and warm the suspension to 55°C.

  • Add 8-Chloro-5,10-dihydrodibenzo[b,e][1][2]diazepin-11-one in portions, maintaining the temperature between 55-60°C. An exothermic reaction may occur.

  • After the addition is complete, heat the reaction mixture to 120-124°C and stir for approximately 4.5 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed (>99% conversion).

  • Cool the reaction mixture to -2°C.

  • Slowly add 30% NaOH solution, keeping the temperature below 5°C.

  • Warm the resulting suspension to 22°C.

  • Filter the titanium salts through a pad of celite and wash the filter cake with TBME.

  • Wash the combined filtrate with 0.1 M NaOH solution.

  • Extract the organic phase with 1 M HCl solution.

  • Combine the acidic aqueous layers and wash with TBME.

  • Add TBME to the aqueous phase and adjust the pH to 13 with 30% NaOH solution.

  • Separate the organic layer and extract the aqueous layer with TBME.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound by Crystallization (to obtain Form A)

This protocol is based on methods for obtaining a specific polymorph.[6]

Materials:

  • Crude this compound

  • Ethyl acetate

  • Heptane (or another suitable anti-solvent)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, slowly add heptane dropwise until the solution becomes slightly turbid.

  • Allow the solution to stand undisturbed at room temperature, or in a refrigerator, to promote crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold ethyl acetate/heptane mixture.

  • Dry the crystals under vacuum.

  • Characterize the crystalline form using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start_Materials 8-Chloro-dibenzo[b,e][1,4]diazepin-11-one + Piperazine + TiCl4 in Anisole Reaction Heat to 120-124°C ~4.5 hours Start_Materials->Reaction Amidation Quench_Filter Cool to -2°C Quench with NaOH Filter Titanium Salts Reaction->Quench_Filter Extraction Liquid-Liquid Extraction (TBME/HCl) Quench_Filter->Extraction Basification Adjust pH to 13 with NaOH Extraction->Basification Isolation Isolate Organic Phase Concentrate Basification->Isolation Crude_Product Crude this compound Isolation->Crude_Product Crystallization Recrystallize from Ethyl Acetate/Heptane Crude_Product->Crystallization Final_Product Pure Crystalline This compound Crystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reaction_Time Verify reaction completion (TLC/HPLC) Low_Yield->Check_Reaction_Time Yes Purification_Issue Purification Issue? Impure_Product->Purification_Issue No Identify_Impurity Identify impurity (HPLC/MS) Impure_Product->Identify_Impurity Yes Oiling_Out Oiling Out? Slow cooling, use anti-solvent Purification_Issue->Oiling_Out Yes Check_Temp Confirm optimal reaction temperature Check_Reaction_Time->Check_Temp Check_Workup Optimize extraction procedure Check_Temp->Check_Workup Dimer_Impurity Dimeric Impurity? Adjust stoichiometry Identify_Impurity->Dimer_Impurity Nitroso_Impurity Nitroso Impurity? Use inert atmosphere Identify_Impurity->Nitroso_Impurity Wrong_Polymorph Wrong Polymorph? Change solvent system Oiling_Out->Wrong_Polymorph Amorphous_Product Amorphous Product? Slow precipitation, use seed crystals Wrong_Polymorph->Amorphous_Product

References

Addressing variability in the clozapine to N-Desmethylclozapine metabolic ratio in patients.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in the clozapine to N-desmethylclozapine metabolic ratio for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: High Variability in Clozapine to this compound Ratios Across Study Subjects

Question: We are observing a wide range of clozapine to this compound (NDMC) ratios in our patient cohort, making it difficult to interpret the data. What are the potential sources of this variability?

Answer:

Significant inter-individual variability in the clozapine to NDMC ratio is expected and can be attributed to a combination of intrinsic and extrinsic factors. Consider the following potential sources:

  • Genetic Polymorphisms: Genetic differences in cytochrome P450 (CYP) enzymes are a primary driver of variability.[1][2] Clozapine is primarily metabolized by CYP1A2 to form NDMC, with contributions from CYP2D6, CYP3A4, and CYP2C19.[1][3] Polymorphisms in the CYP1A2 gene, such as the 1F allele, can lead to increased enzyme activity, particularly in smokers, resulting in lower clozapine levels and a lower ratio.[1] Conversely, impaired-function polymorphisms in CYP1A2 (1C, *1D) can lead to higher clozapine concentrations.[4] Rare genetic variants in drug-metabolizing enzymes can also significantly influence clozapine plasma concentrations.[2]

  • Concomitant Medications: Co-administration of other drugs can significantly alter clozapine metabolism.

    • CYP1A2 Inhibitors: Drugs like fluvoxamine, ciprofloxacin, and erythromycin can inhibit CYP1A2 activity, leading to increased clozapine levels and a higher clozapine:NDMC ratio.[5][6][7] High doses of caffeine can also inhibit CYP1A2.[5][8]

    • CYP1A2 Inducers: Medications such as carbamazepine, phenytoin, and rifampicin, as well as St. John's Wort, can induce CYP1A2, leading to decreased clozapine levels and a lower ratio.[5][6][7]

  • Smoking Status: Tobacco smoke contains polycyclic aromatic hydrocarbons that are potent inducers of CYP1A2.[9][10] Smokers tend to have significantly lower clozapine plasma concentrations and lower clozapine:NDMC ratios compared to non-smokers.[10][11][12] Even a few cigarettes per day can be sufficient to induce clozapine metabolism.[10][13] Changes in smoking habits, such as cessation, can lead to a rapid increase in clozapine levels.[9][12]

  • Patient Demographics: Age and gender can influence clozapine metabolism. Generally, plasma clozapine levels are lower in younger patients and males due to faster metabolism.[3][14]

  • Inflammation and Infection: Systemic inflammation or serious infections can suppress CYP1A2 activity, leading to elevated clozapine levels and a higher metabolic ratio.[8][15]

Troubleshooting Steps:

  • Genotype your subjects: If feasible, genotype patients for common and rare polymorphisms in CYP1A2, CYP2D6, CYP3A4, and CYP2C19.

  • Record detailed medication history: Document all concomitant medications, including over-the-counter drugs and herbal supplements like St. John's Wort.

  • Quantify smoking status: Record the number of cigarettes smoked per day. Be aware that changes in smoking habits during a study will impact the metabolic ratio.

  • Monitor for inflammation: Be mindful of any concurrent infections or inflammatory conditions in your subjects.

  • Standardize sample collection: Ensure that blood samples are consistently collected at trough concentrations (immediately before the next dose) to minimize variability due to dosing time.[14][16]

Issue: Unexpectedly High or Low Clozapine:NDMC Ratio in an Individual Subject

Question: A subject in our study has a clozapine:NDMC ratio that is a significant outlier. How should we investigate this?

Answer:

An outlier ratio in an individual subject warrants a systematic investigation. The ratio of clozapine to norclozapine should remain relatively consistent within an individual unless there are changes to factors that affect metabolism.[14]

  • A high clozapine:NDMC ratio (>2.0-3.0) suggests inhibited clozapine metabolism or recent non-adherence.[15][17][18]

    • Possible Causes:

      • CYP Inhibition: The patient may be taking a potent CYP1A2 inhibitor (e.g., fluvoxamine, ciprofloxacin).[5][6][7]

      • Poor Metabolizer Status: The patient may have a genetic predisposition for poor metabolism.[15]

      • Inflammation/Infection: An underlying inflammatory process could be suppressing CYP1A2 activity.[8][15]

      • Recent Non-Adherence: If a patient has not been taking clozapine regularly, a blood sample might show a high ratio.[18]

      • Sample Timing: A non-trough sample taken too soon after a dose can result in a higher ratio.[17]

  • A low clozapine:NDMC ratio (<< 1.0) suggests induced clozapine metabolism or recent missed doses.[15][17]

    • Possible Causes:

      • CYP Induction: The patient may be a heavy smoker or taking a CYP1A2 inducer (e.g., carbamazepine).[5][9][10]

      • Ultra-Rapid Metabolizer Status: The patient may have a genetic makeup that leads to ultra-rapid metabolism of clozapine.[1][15]

      • Recent Missed Doses: A missed dose prior to sampling can lead to a lower ratio.[14]

Troubleshooting Workflow:

G start Unexpected Clozapine:NDMC Ratio confirm_sampling Confirm Sample Timing (Trough Level) start->confirm_sampling check_adherence Verify Medication Adherence review_meds Review Concomitant Medications check_adherence->review_meds assess_smoking Assess Smoking Status review_meds->assess_smoking check_inflammation Check for Inflammation/Infection assess_smoking->check_inflammation review_genetics Review Genetic Data check_inflammation->review_genetics interpret Interpret Findings review_genetics->interpret confirm_sampling->check_adherence

Caption: Troubleshooting workflow for an outlier clozapine:NDMC ratio.

Frequently Asked Questions (FAQs)

Q1: What is the typical clozapine to this compound metabolic ratio?

A1: The average clozapine to this compound (norclozapine) ratio in patient populations is approximately 1.25 to 1.32.[14][15] However, there is significant inter-individual variability. A ratio much lower than 1.0 may indicate rapid metabolism, while a ratio greater than 2.0 suggests slower metabolism.[15]

Q2: How does smoking affect the clozapine:NDMC ratio?

A2: Smoking induces the activity of CYP1A2, the primary enzyme responsible for clozapine metabolism.[9][10] This leads to increased conversion of clozapine to this compound, resulting in lower plasma clozapine levels and a lower clozapine:NDMC ratio.[11] The effect is dose-dependent, with more cigarettes smoked leading to greater enzyme induction.[9] Stopping smoking can cause a significant increase in clozapine levels, potentially leading to toxicity.[12]

Q3: Which medications are most likely to cause a significant drug-drug interaction affecting the clozapine:NDMC ratio?

A3:

  • To Increase the Ratio (Inhibitors): Fluvoxamine (a strong CYP1A2 inhibitor) can cause a very large increase in clozapine levels.[5][7] Other significant inhibitors include ciprofloxacin, erythromycin, and cimetidine.[5][6][7]

  • To Decrease the Ratio (Inducers): Carbamazepine, rifampicin, phenytoin, and the herbal supplement St. John's Wort are potent inducers of CYP1A2 and can significantly decrease clozapine levels.[5][7]

Q4: What is the clinical significance of monitoring the clozapine:NDMC ratio?

A4: Monitoring the ratio can be a useful tool for:

  • Assessing Adherence: An unexpectedly low ratio might suggest recent non-adherence.[14]

  • Identifying Altered Metabolism: A significant change in the ratio for an individual can indicate a new drug interaction, a change in smoking status, or the onset of an inflammatory process.[8][14][15]

  • Informing Dosing Decisions: In cases of poor response or adverse effects, the ratio can help determine if the issue is related to metabolism. For instance, a poor responder with a very low ratio might be an ultra-rapid metabolizer who could benefit from a higher dose.

  • Cognitive Performance: Some studies suggest a correlation between the clozapine/NDMC ratio and cognitive function, particularly executive functioning.[19][20]

Q5: What is the recommended experimental protocol for measuring clozapine and this compound?

A5: Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Factors Influencing the Clozapine:this compound (NDMC) Metabolic Ratio

FactorEffect on Clozapine:NDMC RatioMechanismKey Examples
Genetic Polymorphisms
CYP1A2 Ultrarapid Metabolizer (e.g., *1F)DecreasedIncreased enzyme activity-
CYP1A2 Poor Metabolizer (e.g., *1C, *1D)IncreasedDecreased enzyme activity-
CYP2D6, CYP3A4, CYP2C19 PolymorphismsVariableAltered metabolism-
Concomitant Medications
CYP1A2 InhibitorsIncreasedInhibition of clozapine metabolismFluvoxamine, Ciprofloxacin, Erythromycin[5][6][7]
CYP1A2 InducersDecreasedInduction of clozapine metabolismCarbamazepine, Rifampicin, St. John's Wort[5][6][7]
Lifestyle Factors
SmokingDecreasedInduction of CYP1A2 by polycyclic aromatic hydrocarbons[9][10]Tobacco use
High Caffeine IntakeIncreasedInhibition of CYP1A2[5][8]>5 cups of coffee/day
Physiological Factors
Inflammation/InfectionIncreasedDownregulation of CYP1A2 activity[8][15]Pneumonia, serious infections
AgeIncreased with ageDecreased liver enzyme activityOlder adults vs. younger adults[3][14]
GenderHigher in femalesSlower metabolism compared to males-

Experimental Protocols

Protocol: Quantification of Clozapine and this compound in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the analysis of clozapine and its major metabolite, this compound, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Objective: To accurately and precisely quantify the concentrations of clozapine and this compound in human plasma samples.

2. Materials and Reagents:

  • Clozapine and this compound analytical standards

  • Clozapine-d4 (or other suitable internal standard)

  • Human plasma (EDTA anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge

3. Sample Collection and Handling:

  • Collect whole blood samples in EDTA-containing tubes.

  • Samples should be trough level collections, taken immediately before the next scheduled dose or 10-12 hours post-dose for once-daily dosing.[14][16]

  • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

4. Sample Preparation (Protein Precipitation):

  • Allow plasma samples, calibration standards, and quality control samples to thaw to room temperature.

  • Vortex mix the samples.

  • Pipette 50 µL of each sample into a 96-well plate.

  • Add 150 µL of the internal standard solution (e.g., clozapine-d4 in acetonitrile) to each well.

  • Seal the plate and vortex mix for 2 minutes.

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes from endogenous matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Clozapine: e.g., m/z 327.1 -> 270.1

      • This compound: e.g., m/z 313.1 -> 192.1

      • Clozapine-d4 (IS): e.g., m/z 331.1 -> 270.1

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Quantify the concentration of clozapine and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Calculate the clozapine to this compound metabolic ratio by dividing the concentration of clozapine by the concentration of this compound.

Experimental Workflow Diagram:

G cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical sample_collection Sample Collection (Trough, EDTA plasma) sample_processing Plasma Separation (Centrifugation) sample_collection->sample_processing storage Storage at -80°C sample_processing->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis (Quantification) lcms_analysis->data_analysis ratio_calc Calculate Metabolic Ratio data_analysis->ratio_calc

Caption: Experimental workflow for clozapine and NDMC quantification.

Mandatory Visualizations

Clozapine Metabolism Pathway

G Clozapine Clozapine CYP1A2 CYP1A2 (Major) Clozapine->CYP1A2 CYP3A4 CYP3A4 Clozapine->CYP3A4 CYP2D6_2C19 CYP2D6, CYP2C19 (Minor) Clozapine->CYP2D6_2C19 NDMC This compound (Norclozapine) N_Oxide Clozapine N-oxide Other Other Minor Metabolites CYP1A2->NDMC CYP3A4->N_Oxide CYP2D6_2C19->Other

Caption: Primary metabolic pathways of clozapine.

References

Optimizing dosage and administration of N-Desmethylclozapine in preclinical research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethylclozapine (NDMC) in a preclinical setting.

Frequently Asked Questions (FAQs)

1. What is this compound (NDMC) and what is its primary mechanism of action?

This compound (NDMC), also known as norclozapine, is the major active metabolite of the atypical antipsychotic drug clozapine.[1][2][3][4] Unlike clozapine, NDMC exhibits a unique pharmacological profile. It acts as a partial agonist at dopamine D2 and D3 receptors and is a potent partial agonist at the muscarinic M1 acetylcholine receptor.[2][3][5] Additionally, it functions as a serotonin 5-HT1A receptor partial agonist and a delta-opioid receptor agonist.[1][6]

2. What are the common administration routes for NDMC in rodents?

Common administration routes for NDMC in preclinical rodent studies include subcutaneous (s.c.), intraperitoneal (i.p.), and intracerebroventricular (i.c.v.) injections. The choice of administration route can be influenced by the experimental design and the desired pharmacokinetic profile.

3. How should I prepare NDMC for in vivo administration?

NDMC is sparingly soluble in aqueous buffers.[7] For in vivo studies, it is recommended to first dissolve NDMC in an organic solvent such as dimethyl sulfoxide (DMSO).[7] This stock solution can then be diluted with an aqueous buffer, potentially with the use of excipients like polyethylene glycol (PEG300) and Tween-80 to improve solubility and stability in the final formulation.[8] It is advisable to not store aqueous solutions for more than a day.[7]

4. What are the potential off-target effects to be aware of when using NDMC, especially in DREADD experiments?

In the context of Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology, it is crucial to be aware that the commonly used DREADD agonist, Clozapine-N-Oxide (CNO), can be reverse-metabolized to clozapine and NDMC in vivo.[9][10][11] This can lead to off-target effects, as NDMC has its own distinct pharmacological activities. Therefore, appropriate control groups, including a CNO-only, non-DREADD expressing group, are essential to differentiate the effects of DREADD activation from the off-target effects of CNO metabolites.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected behavioral outcomes (e.g., sedation, hyperactivity) The dose of NDMC may be too high or too low for the specific animal model and behavioral paradigm. The pharmacological effects of NDMC are complex, involving multiple receptor systems.Conduct a dose-response study to determine the optimal dose for your specific experiment. Review existing literature for established effective dose ranges for similar studies. Consider the contribution of different receptor systems to the observed behavior.
Poor solubility or precipitation of NDMC in the vehicle NDMC has limited solubility in aqueous solutions. The chosen vehicle may not be appropriate for the desired concentration.Prepare a stock solution in 100% DMSO and then dilute it into your final vehicle. Consider using a vehicle containing solubilizing agents such as PEG300 and Tween-80.[8] Prepare fresh solutions for each experiment and avoid long-term storage of aqueous formulations.[7]
Inconsistent results between experiments The stability of the NDMC formulation may be an issue. There could be variability in the administration technique (e.g., i.p. injection site).Prepare fresh formulations for each experiment. Ensure consistent and proper administration techniques. For i.p. injections, aim for the lower right quadrant of the abdomen to avoid injection into the cecum or bladder.
Difficulty interpreting results in DREADD experiments with CNO The observed effects may be due to the off-target actions of NDMC and/or clozapine, which are metabolites of CNO.Include a control group of animals that do not express the DREADD receptor but receive CNO. This will help to isolate the effects of CNO and its metabolites from the effects of DREADD activation.[10] Consider using an alternative DREADD agonist with a different metabolic profile.

Quantitative Data

Table 1: Preclinical Dosages of this compound in Rodents

Animal Model Administration Route Dosage Range Observed Effect Reference
RatSubcutaneous (s.c.)10 - 60 mg/kgHigh 5-HT2 receptor occupancy, minimal D2 receptor occupancy.[12][13][14][12][13][14]
RatIntraperitoneal (i.p.)5 - 20 mg/kgIncreased dopamine and acetylcholine release in the prefrontal cortex and hippocampus.[2][4][15][2][4][15]
MouseIntraperitoneal (i.p.)10 mg/kgUsed as a discriminative stimulus in drug discrimination studies.[16][17][16][17]
MouseIntraperitoneal (i.p.)3 - 30 mg/kgDose-dependent decrease in exploratory locomotor activity.[18][18]
MouseIntracerebroventricular (i.c.v.)Not specified for NDMC, but clozapine studies suggest this as a potential route.Chronic central delivery of clozapine affects locomotor activity and prepulse inhibition.[19][20][19][20]

Table 2: Pharmacokinetic Parameters of this compound (Norclozapine)

Parameter Value Species Notes Reference
Elimination Half-Life~13-16 hoursHumanIn plasma and red blood cells after oral clozapine administration.[21]
Plasma Protein Binding~90%Human[22]
Renal ClearanceNet tubular secretionHumanExcreted in urine in quantities exceeding glomerular filtration.[22]

Experimental Protocols

1. Protocol for Assessing Antipsychotic-like Efficacy: Amphetamine-Induced Hyperlocomotion (AIL)

  • Animals: Male Sprague-Dawley rats.

  • Housing: Group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Habituation: Acclimate rats to the locomotor activity chambers for at least 30 minutes on two consecutive days prior to testing.

  • Drug Administration:

    • Administer NDMC (e.g., 10, 30, 60 mg/kg, s.c.) or vehicle.

    • After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.).

  • Data Collection: Immediately place the animals in the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Analysis: Compare the locomotor activity of NDMC-treated groups to the vehicle-treated group. A reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic-like efficacy.

2. Protocol for Assessing Effects on Cognition: Novel Object Recognition (NOR)

  • Animals: Male C57BL/6 mice.

  • Housing: Single-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Habituation: Handle mice for several days before the experiment. Acclimate them to the testing arena (an open field box) for 10 minutes on two consecutive days without any objects.

  • Training Phase (Day 1):

    • Administer NDMC (e.g., 5, 10 mg/kg, i.p.) or vehicle 30 minutes before the training session.

    • Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Testing Phase (Day 2):

    • Administer the same dose of NDMC or vehicle as in the training phase.

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and record the time spent exploring each object for 5 minutes.

  • Analysis: Calculate a discrimination index (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index in the NDMC-treated group compared to the vehicle group may indicate pro-cognitive effects.

Signaling Pathways and Experimental Workflows

M1_Muscarinic_Receptor_Signaling_Pathway NDMC This compound (Partial Agonist) M1R M1 Muscarinic Receptor NDMC->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Leads to

Caption: M1 Muscarinic Receptor Signaling Pathway.

D2_Dopamine_Receptor_Partial_Agonist_Pathway cluster_dopamine High Dopamine cluster_ndmc NDMC Administration Dopamine_high Dopamine (High) D2R_high D2 Receptor Dopamine_high->D2R_high G_protein_high Full Gαi/o Activation D2R_high->G_protein_high AC_inhibition_high Strong Adenylyl Cyclase Inhibition G_protein_high->AC_inhibition_high NDMC This compound (Partial Agonist) D2R_ndmc D2 Receptor NDMC->D2R_ndmc G_protein_ndmc Partial Gαi/o Activation D2R_ndmc->G_protein_ndmc AC_inhibition_ndmc Moderate Adenylyl Cyclase Inhibition G_protein_ndmc->AC_inhibition_ndmc

Caption: D2 Dopamine Receptor Partial Agonist Action.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Dose Is the dose appropriate for the model and endpoint? Start->Check_Dose Check_Formulation Was the formulation prepared correctly and is it stable? Start->Check_Formulation Check_Controls Are the appropriate controls (vehicle, etc.) included? Start->Check_Controls Dose_Response Conduct a dose-response study Check_Dose->Dose_Response No Analyze_Data Re-analyze data with appropriate comparisons Check_Dose->Analyze_Data Yes Reformulate Prepare fresh solution, consider alternative vehicle Check_Formulation->Reformulate No Check_Formulation->Analyze_Data Yes Review_Controls Review experimental design for necessary controls Check_Controls->Review_Controls No Check_Controls->Analyze_Data Yes Dose_Response->Analyze_Data Reformulate->Analyze_Data Review_Controls->Analyze_Data

Caption: Experimental Troubleshooting Workflow.

References

Improving the stability and shelf-life of N-Desmethylclozapine for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of N-Desmethylclozapine (NDMC) for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[2] Short-term storage at room temperature is generally acceptable for shipping purposes.[2]

Q2: How should I prepare and store this compound solutions?

A2: It is highly recommended to prepare NDMC solutions fresh for each experiment. If storage is necessary, stock solutions in organic solvents like DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to two years.[1] Aqueous solutions are not recommended for storage for more than one day due to potential stability issues. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.

Q3: I'm observing precipitation when I dilute my DMSO stock of NDMC into an aqueous buffer or cell culture medium. What can I do?

A3: This is a common issue due to the lower solubility of NDMC in aqueous solutions. Here are some troubleshooting steps:

  • Decrease the final concentration of NDMC: Try using a lower final concentration in your assay if your experimental design allows.

  • Increase the percentage of organic solvent: If permissible for your experiment, a small, fixed percentage of the organic solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility.

  • Use a different solvent system: For in vivo studies, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Gentle heating and/or sonication can aid dissolution in this system.

  • Prepare a salt form: For some piperazine-containing compounds, forming a salt can enhance aqueous solubility.[3][4][5][6][7]

Q4: What are the main degradation pathways for this compound?

A4: Based on forced degradation studies of the parent compound, clozapine, NDMC is likely susceptible to degradation under several conditions. The primary degradation pathways are expected to be:

  • Hydrolysis: Particularly under acidic conditions.[2][8]

  • Oxidation: The piperazine and diazepine rings are susceptible to oxidation.

  • Photodegradation: Exposure to UV and visible light can cause degradation.[2][8]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of your NDMC sample.

Troubleshooting Workflow:

A Inconsistent Results B Check Storage Conditions (Solid & Solution) A->B C Assess Solution Age (Was it freshly prepared?) B->C D Perform Purity Check (e.g., HPLC) C->D E Degradation Confirmed D->E Purity < 95% H No Degradation Observed D->H Purity ≥ 95% F Prepare Fresh Solution from Solid Stock E->F G Re-evaluate Storage & Handling Procedures F->G I Investigate Other Experimental Variables H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor peak shape or resolution in HPLC analysis.

This can be caused by various factors related to the HPLC system, column, or sample preparation.

Troubleshooting Steps:

Problem Possible Cause Suggested Solution
Peak Tailing - Interaction with active silanols on the column- Column overload- Incorrect mobile phase pH- Use a high-purity, end-capped C18 or C8 column- Reduce sample concentration- Adjust mobile phase pH to ensure NDMC is in a single ionic state
Peak Fronting - Sample solvent stronger than mobile phase- Column collapse- Dissolve sample in the mobile phase or a weaker solvent- Ensure mobile phase is within the column's recommended pH and pressure limits
Split Peaks - Clogged column inlet frit- Column void- Reverse flush the column- Replace the column
Broad Peaks - High dead volume in the system- Column degradation- Check and tighten all fittings- Replace the column

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

1. Chromatographic Conditions:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileStart with a gradient of 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30°C
Injection Volume 10 µL

2. System Suitability:

Before sample analysis, perform at least five replicate injections of a standard solution and check the following parameters:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of NDMC in methanol or acetonitrile (e.g., 1 mg/mL). Dilute with mobile phase to a working concentration (e.g., 10 µg/mL).

  • Degradation Samples: Subject NDMC solution to stress conditions (see Protocol 2) and then dilute with mobile phase to a suitable concentration.

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the sample to identify potential degradation products and to challenge the stability-indicating method.

  • Acid Hydrolysis: Mix NDMC solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix NDMC solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat NDMC solution with 3% H₂O₂ at room temperature for 24 hours.

  • Photodegradation: Expose NDMC solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

  • Thermal Degradation: Heat solid NDMC at 105°C for 24 hours.

Signaling Pathways

This compound is known to be an agonist at the M1 muscarinic acetylcholine receptor and the delta-opioid receptor.

cluster_0 NDMC M1 Muscarinic Receptor Signaling NDMC_M1 This compound M1R M1 Receptor NDMC_M1->M1R Gq11 Gq/11 M1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC MAPK MAP Kinase (ERK) PKC->MAPK Cognition Modulation of Cognitive Processes MAPK->Cognition

Caption: NDMC M1 Muscarinic Receptor Signaling Pathway.

cluster_1 NDMC Delta-Opioid Receptor Signaling NDMC_DOR This compound DOR δ-Opioid Receptor NDMC_DOR->DOR Gi_Go Gi/o DOR->Gi_Go AC Adenylyl Cyclase Gi_Go->AC PI3K PI3K Gi_Go->PI3K cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Neuroprotection Neuroprotective Effects Akt->Neuroprotection

Caption: NDMC Delta-Opioid Receptor Signaling Pathway.

References

Refinement of electrophysiological recording techniques for studying N-Desmethylclozapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing electrophysiological techniques to study N-Desmethylclozapine (NDMC), the primary active metabolite of clozapine.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of NDMC in the central nervous system that can be studied with electrophysiology?

A1: Electrophysiological studies have primarily focused on NDMC's activity as a partial agonist at the M1 muscarinic acetylcholine receptor (mAChR) and its subsequent modulation of other receptor systems.[1][2] It has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor currents in hippocampal pyramidal cells, an effect largely mediated by its action on M1 receptors.[2] Additionally, NDMC can affect inhibitory and excitatory synaptic transmission through various mechanisms.

Q2: What are the typical concentrations of NDMC used in in vitro electrophysiology experiments?

A2: Effective concentrations of NDMC in in vitro electrophysiological preparations typically range from the nanomolar to the low micromolar range. For instance, 100 nM NDMC has been shown to potentiate NMDA receptor currents by 53% in CA1 pyramidal cells.[2] Studies on synaptic transmission have used concentrations in the range of 1-30 μM to observe effects on inhibitory and excitatory postsynaptic currents.[3] It is crucial to perform dose-response experiments to determine the optimal concentration for a specific experimental paradigm.

Q3: How does the activity of NDMC compare to its parent compound, clozapine, in electrophysiological assays?

A3: NDMC displays a more potent partial agonist activity at M1 muscarinic receptors compared to clozapine.[2] In contrast, clozapine has a more pronounced muscarinic antagonist effect.[1] This difference is critical when interpreting data from preparations where both compounds might be present or when comparing their individual effects.

Q4: Are there species-specific differences in the effects of NDMC that I should be aware of?

A4: Yes, studies have indicated that the pharmacology of NDMC at muscarinic receptors can differ between species, such as rats and humans. For example, NDMC may act as an M2 mAChR antagonist in the rat neocortex but not in the human neocortex, while exhibiting agonistic effects at M4 mAChRs in humans but not in rats.[4] These differences highlight the importance of using human tissue or cell lines when possible for translational research.[4]

Troubleshooting Guide

Problem 1: No observable or a very weak response to NDMC application.

  • Possible Cause 1: Inappropriate Concentration.

    • Solution: NDMC exhibits a specific concentration range for its effects. Verify that the applied concentration is within the effective range (typically 100 nM to 30 µM, depending on the target and preparation).[2][3] It is highly recommended to perform a full dose-response curve to identify the optimal concentration for your specific experiment.

  • Possible Cause 2: Receptor Desensitization.

    • Solution: Prolonged exposure to an agonist, even a partial one like NDMC, can lead to receptor desensitization. Ensure adequate washout periods between applications. Consider using a perfusion system for rapid application and removal of the compound.

  • Possible Cause 3: Issues with Compound Stability.

    • Solution: Prepare fresh stock solutions of NDMC and dilute to the final concentration immediately before use. Verify the storage conditions of the stock solution to prevent degradation.

  • Possible Cause 4: Voltage-Dependent Effects.

    • Solution: The activity of G-protein coupled receptors (GPCRs), such as the M1 receptor, can be voltage-sensitive.[5] The holding potential in voltage-clamp experiments or the resting membrane potential in current-clamp experiments can influence the observed effect. Consider varying the holding potential to see if it unmasks a response.

Problem 2: High variability in the response to NDMC across different cells or slices.

  • Possible Cause 1: Heterogeneous Receptor Expression.

    • Solution: The expression levels of M1 muscarinic receptors can vary between different neuronal populations and even between individual cells of the same type.[1] Be consistent with the anatomical region and cell type being recorded. If possible, use immunohistochemistry or other molecular techniques to confirm receptor expression in your preparation.

  • Possible Cause 2: "System Bias" in GPCR Signaling.

    • Solution: The downstream signaling of a GPCR can be influenced by the specific complement of G-proteins and other signaling molecules within a cell, a phenomenon known as "system bias".[6] This can lead to different functional outputs even with the same receptor activation. Acknowledge this potential source of variability in your data analysis and interpretation.

  • Possible Cause 3: Health of the Preparation.

    • Solution: Ensure that brain slices or cultured neurons are healthy and viable. Unhealthy cells will have altered membrane properties and receptor function, leading to inconsistent responses. Monitor parameters like resting membrane potential and input resistance throughout the experiment.[7][8]

Problem 3: Unexpected off-target or complex effects observed.

  • Possible Cause 1: NDMC's Broad Pharmacological Profile.

    • Solution: Like its parent compound clozapine, NDMC has a complex pharmacology and can interact with multiple neurotransmitter receptors, including serotonergic and dopaminergic receptors.[9][10] To isolate the M1 receptor-mediated effects, use specific antagonists like pirenzepine for M1 receptors or atropine for general muscarinic receptors.[1][9]

  • Possible Cause 2: Modulation of Both Excitatory and Inhibitory Transmission.

    • Solution: NDMC can depress both inhibitory and excitatory synaptic transmission, with a greater sensitivity observed for inhibitory transmission.[3] In experiments where synaptic circuits are intact, the net effect of NDMC can be complex. To dissect these effects, pharmacologically isolate specific synaptic currents (e.g., using GABAA and NMDA receptor antagonists) to study the impact on a particular component of synaptic transmission.

Data Presentation

Table 1: Pharmacological Properties of this compound (NDMC) at Muscarinic Receptors

ParameterReceptorValueSpecies/SystemReference
IC₅₀ M155 nMCloned human[2]
EC₅₀ M1115 nMCloned human[2]
Efficacy M150% of acetylcholine responseCloned human[2]

Table 2: Electrophysiological Effects of this compound (NDMC)

EffectConcentrationPreparationKey FindingsReference
Potentiation of NMDA receptor currents 100 nMRat hippocampal CA1 pyramidal cells53% potentiation, mediated by M1 receptor activation[2]
Depression of inhibitory postsynaptic currents (IPSCs) 1-30 µMRat cultured hippocampal neuronsMore sensitive than excitatory transmission[3]
Depression of excitatory postsynaptic currents (EPSCs) 30 µMRat cultured hippocampal neuronsLess sensitive than inhibitory transmission[3]
Decrease in outward K⁺ current Not specifiedRat hippocampal neuronsIndicative of muscarinic agonist activity[1]

Experimental Protocols

Whole-Cell Patch-Clamp Recording from Hippocampal Neurons (Adapted from cited literature)

This protocol provides a general framework for recording NDMC's effects on synaptic currents or intrinsic properties of hippocampal neurons in brain slices.

  • Slice Preparation:

    • Anesthetize a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.

    • Rapidly decapitate and dissect the brain in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

    • aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

    • Cut 300-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber of an upright microscope equipped with DIC optics and a perfusion system.

    • Continuously perfuse the slice with oxygenated aCSF at a rate of 1-2 mL/min at 32-34°C.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

    • Fill pipettes with an internal solution appropriate for the experiment (e.g., a potassium gluconate-based solution for current-clamp or a cesium-based solution for voltage-clamp studies of excitatory currents).

  • Whole-Cell Recording:

    • Visually identify pyramidal neurons in the CA1 region of the hippocampus.

    • Approach a neuron with the patch pipette while applying light positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

    • Switch to voltage-clamp or current-clamp mode. In voltage-clamp, hold the cell at -70 mV to record excitatory postsynaptic currents (EPSCs) or 0 mV to record inhibitory postsynaptic currents (IPSCs).

  • Drug Application:

    • Establish a stable baseline recording for 5-10 minutes.

    • Apply NDMC at the desired concentration by adding it to the perfusion aCSF.

    • Record the effects of NDMC for a sufficient duration to observe a stable response.

    • Wash out the drug with control aCSF until the recorded parameters return to baseline.

Mandatory Visualizations

NDMC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NDMC This compound (NDMC) M1R M1 Muscarinic Receptor (GPCR) NDMC->M1R Partial Agonist Gq Gq Protein M1R->Gq Activates NMDAR NMDA Receptor Potentiation Potentiation of NMDA current NMDAR->Potentiation PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG PKC Protein Kinase C (PKC) IP3_DAG->PKC PKC->NMDAR Modulates

Caption: Signaling pathway of NDMC action on M1 and NMDA receptors.

Electrophysiology_Workflow A 1. Prepare Brain Slice or Cell Culture B 2. Obtain Stable Whole-Cell Recording A->B C 3. Record Baseline Activity (5-10 min) B->C D 4. Perfuse with NDMC Solution C->D E 5. Record Drug Effect D->E F 6. Washout with Control aCSF E->F G 7. Record Recovery F->G H 8. Data Analysis G->H

Caption: Experimental workflow for a patch-clamp recording experiment.

Troubleshooting_Flow rect_node rect_node start Weak or No Response to NDMC q1 Is concentration in effective range? start->q1 a1_no Perform Dose-Response (e.g., 10nM - 30µM) q1->a1_no No q2 Adequate washout between applications? q1->q2 Yes a2_no Increase washout time; Check perfusion rate q2->a2_no No q3 Is cell health optimal? (RMP, Rin stable) q2->q3 Yes a3_no Discard cell; Check slice/culture viability q3->a3_no No q4 Considered off-target effects? q3->q4 Yes a4_yes Use specific antagonists (e.g., pirenzepine) to isolate M1 effects q4->a4_yes No

Caption: Troubleshooting workflow for a weak response to NDMC application.

References

Enhancing the throughput of N-Desmethylclozapine sample analysis in clinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the throughput of N-desmethylclozapine sample analysis in clinical studies. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-throughput method for this compound analysis?

A1: The most prevalent high-throughput method for analyzing this compound, the primary metabolite of clozapine, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for complex biological matrices like plasma and serum.[4] To increase throughput, laboratories are increasingly adopting automated sample preparation systems and rapid chromatographic methods.[5][6][7]

Q2: What are the key considerations for sample preparation to ensure high throughput?

A2: For high-throughput analysis, sample preparation should be simple, fast, and reproducible. Common techniques include:

  • Protein Precipitation (PPT): This is a straightforward and widely used method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[4] It's fast and amenable to automation.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT but can be more time-consuming and difficult to automate.[1][8][9]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can be automated in a 96-well plate format, significantly boosting throughput.[4][10] Online SPE systems can further streamline the process by integrating sample cleanup directly with the LC-MS/MS analysis.[4]

Q3: How can I reduce the LC run time without compromising analytical quality?

A3: Reducing the liquid chromatography run time is a key factor in enhancing throughput. Consider the following strategies:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes, enabling faster separations with higher resolution.[3]

  • Gradient Elution: A rapid gradient can significantly shorten the run time. For this compound and clozapine, a step gradient can elute both compounds quickly.

  • Flow-Injection Analysis (FIA): For the highest throughput, FIA-MS/MS eliminates the chromatographic separation step altogether.[5][6] This is suitable when chromatographic separation from interfering substances is not required.

Q4: What are the typical mass transitions for this compound and a suitable internal standard?

A4: For quantitative analysis by tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. Commonly used transitions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound313192
Clozapine327270
Clozapine-d4 (Internal Standard)331270
Clozapine-N-oxide343256

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes & Solutions:

CauseSolution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column. Implement routine use of in-line filters or guard columns.[11]
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or matches the initial mobile phase composition to avoid peak distortion.[11]
Column Overload Reduce the injection volume or dilute the sample.[12]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[11]
Secondary Interactions Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) to reduce peak tailing for basic compounds like this compound.
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)

Possible Causes & Solutions:

CauseSolution
Insufficient Sample Cleanup Switch from protein precipitation to a more rigorous cleanup method like SPE or LLE to remove interfering matrix components.[10]
Co-elution with Phospholipids Modify the chromatographic gradient to separate the analyte from the region where phospholipids typically elute.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard (e.g., this compound-d4) which will co-elute and experience similar matrix effects as the analyte, providing better compensation.[5][13]
Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

CauseSolution
Pump or Mobile Phase Issues Check for leaks in the LC system. Ensure mobile phases are properly degassed and that the pump is delivering a consistent flow rate.[12]
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. Insufficient equilibration can lead to retention time shifts.[14]
Changes in Mobile Phase Composition Prepare fresh mobile phases daily to avoid changes in pH or composition due to evaporation or degradation.[12]

Experimental Protocols

High-Throughput Protein Precipitation Method

This protocol is adapted for a 96-well plate format to maximize throughput.

  • Sample Aliquoting: Pipette 50 µL of plasma samples, calibration standards, and quality controls into a 96-well deep-well plate.

  • Internal Standard Addition: Add 150 µL of the internal standard spiking solution (e.g., clozapine-d4 in acetonitrile) to each well.

  • Precipitation: Seal the plate and vortex for 2 minutes at high speed to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Rapid LC-MS/MS Analysis
  • LC System: ACQUITY UPLC I-Class or equivalent.

  • Column: Waters™ XBridge™ Premier BEH™ C18 Column or similar.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A rapid step gradient to elute both clozapine and this compound within a short time frame.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2 µL.

  • MS System: Xevo TQ-S micro or a comparable tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Summary

Method Performance Comparison
ParameterAutomated FIA-MS/MS[5]Rapid LC-MS/MSConventional LC-MS/MS[1]
Analysis Time per Sample ~60 seconds72 seconds> 5 minutes
Sample Preparation Automated Extraction PlateManual Protein PrecipitationManual Liquid-Liquid Extraction
Precision (%RSD) 3.5% - 5.5%< 1.2%< 14%
Accuracy (% Nominal) 95% - 104%Within ± 5% of assigned valuesNot explicitly stated

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Rapid Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification detection->quant report Generate Report quant->report

Caption: High-throughput sample analysis workflow.

troubleshooting_logic cluster_peak Poor Peak Shape cluster_matrix Matrix Effects cluster_rt Retention Time Drift start Analysis Issue Identified peak_shape Tailing, Broadening, or Splitting start->peak_shape matrix_effect Signal Suppression or Enhancement start->matrix_effect rt_shift Inconsistent Retention Times start->rt_shift check_column Flush or Replace Column peak_shape->check_column check_solvent Adjust Injection Solvent peak_shape->check_solvent check_load Reduce Sample Load peak_shape->check_load end Issue Resolved check_column->end check_solvent->end check_load->end improve_cleanup Use SPE or LLE matrix_effect->improve_cleanup change_is Use Stable Isotope Internal Standard matrix_effect->change_is improve_cleanup->end change_is->end check_lc Check for Leaks & Pump Issues rt_shift->check_lc check_equilibration Increase Equilibration Time rt_shift->check_equilibration check_lc->end check_equilibration->end

Caption: Troubleshooting decision tree for LC-MS/MS.

References

Technical Support Center: Therapeutic Drug Monitoring of N-Desmethylclozapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the therapeutic drug monitoring (TDM) of N-Desmethylclozapine (NDMC), the primary active metabolite of clozapine.

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor this compound (Norclozapine) alongside Clozapine?

A1: Monitoring this compound (NDMC) in conjunction with clozapine is crucial for several reasons.[1][2] Therapeutic drug monitoring (TDM) of both compounds helps in assessing patient adherence, guiding dosage adjustments, and preventing toxicity.[1][2] The concentration of NDMC and the clozapine-to-NDMC ratio can provide valuable insights into the patient's metabolic rate, potential drug-drug interactions, and the impact of lifestyle factors like smoking.[1][2][3]

Q2: What is the therapeutic range for this compound?

A2: While a definitive therapeutic range for this compound is not as well-established as for clozapine, its levels are critical for interpreting clozapine concentrations. For clozapine, a trough plasma concentration of 0.35–0.60 mg/L is often associated with a good therapeutic response in treatment-resistant schizophrenia.[1][3] Levels of NDMC are typically expected to be around 70% of the parent clozapine concentration.[4]

Q3: How should the Clozapine to this compound (CLZ:NDMC) ratio be interpreted?

A3: The CLZ:NDMC ratio is a key indicator of clozapine metabolism. In compliant patients at a steady state, this ratio is typically between 1 and 3.[5] A ratio greater than 2 may suggest a non-trough sample, a recently missed dose, or inhibition of CYP1A2 or other cytochrome P450 enzymes responsible for clozapine metabolism.[6] Conversely, a very low ratio might indicate rapid metabolism.

Q4: What factors can influence this compound levels?

A4: Several factors can significantly alter NDMC levels, including:

  • Smoking: Polycyclic aromatic hydrocarbons in tobacco smoke induce CYP1A2, the primary enzyme metabolizing clozapine to NDMC, leading to lower clozapine and potentially higher NDMC levels.[3]

  • Co-medications: Drugs that inhibit or induce CYP1A2 can affect the CLZ:NDMC ratio. For instance, fluvoxamine, a potent CYP1A2 inhibitor, can significantly increase clozapine levels.[1][3] Conversely, inducers like carbamazepine can decrease clozapine levels.[6][7]

  • Genetics: Genetic variations in cytochrome P450 enzymes can lead to significant inter-individual differences in clozapine metabolism.[5]

  • Infection and Inflammation: Systemic inflammation can downregulate CYP1A2 activity, leading to increased clozapine concentrations.[2][3]

  • Age: Older patients may have reduced clozapine metabolism, leading to higher plasma concentrations.[1]

Troubleshooting Guide

Issue 1: Unexpectedly high Clozapine to this compound (CLZ:NDMC) ratio (>3).

  • Possible Cause 1: Non-adherence. The patient may have taken a dose shortly before the blood draw after a period of non-adherence.

  • Troubleshooting Step: Review the patient's dosing history and the timing of the last dose relative to the blood sample collection.

  • Possible Cause 2: Enzyme Inhibition. The patient may be taking a concomitant medication that inhibits CYP1A2, such as fluvoxamine or ciprofloxacin.[3]

  • Troubleshooting Step: Review the patient's complete medication list for potential drug interactions.

  • Possible Cause 3: Recent Cessation of Smoking. If a patient who was a smoker has recently quit, the induction of CYP1A2 will decrease, leading to higher clozapine levels.

  • Troubleshooting Step: Inquire about any recent changes in smoking habits.

Issue 2: Unexpectedly low Clozapine to this compound (CLZ:NDMC) ratio (<1).

  • Possible Cause 1: Rapid Metabolism. The patient may be an ultra-rapid metabolizer due to genetic factors or induction of metabolizing enzymes.

  • Troubleshooting Step: Consider genetic testing for CYP1A2 polymorphisms.

  • Possible Cause 2: Enzyme Induction. The patient may be a heavy smoker or taking a CYP1A2 inducer.

  • Troubleshooting Step: Assess the patient's smoking status and review their medication for potential inducers.

Issue 3: Both Clozapine and this compound levels are lower than expected.

  • Possible Cause: Non-adherence. This is the most common reason for unexpectedly low levels.

  • Troubleshooting Step: Discuss adherence with the patient in a non-judgmental manner.

  • Possible Cause: Malabsorption. Gastrointestinal issues could potentially affect drug absorption.

  • Troubleshooting Step: Investigate any potential gastrointestinal conditions.

Data Presentation

Table 1: Therapeutic Reference Ranges for Clozapine

AnalyteTherapeutic Range (Trough)Toxic Level (Trough)
Clozapine0.35 - 0.60 mg/L> 1.0 mg/L[3][7]

Table 2: Interpretation of the Clozapine/N-Desmethylclozapine Ratio

RatioInterpretationPossible Causes
> 3Slow metabolism or inhibitionNon-trough sample, missed doses, CYP1A2 inhibition (e.g., fluvoxamine), inflammation.[1][6]
1 - 3Normal metabolismExpected range for a compliant patient at steady state.[5]
< 1Rapid metabolism or inductionHeavy smoking, co-administration of CYP1A2 inducers (e.g., carbamazepine).[6]

Experimental Protocols

Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Clozapine and this compound

This method is adapted from a published protocol and is suitable for routine therapeutic drug monitoring.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of plasma, add an internal standard (e.g., Loxapine).[10] b. Add an alkalinizing agent to raise the pH. c. Add an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).[9] d. Vortex the mixture vigorously for 1 minute. e. Centrifuge at 3000 rpm for 10 minutes to separate the layers. f. Transfer the organic (upper) layer to a clean tube. g. Back-extract the analytes into an acidic aqueous solution.[9] h. Inject a portion of the aqueous layer into the HPLC system.

2. Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., Nucleosil C8).[8]
  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer at a specific pH (e.g., pH 2.7).[9]
  • Flow Rate: 1.0 mL/min.[9]
  • Detection: UV detector set at 245 nm or 254 nm.[8][9]
  • Run Time: Approximately 10-15 minutes.

3. Quantification: a. Generate a calibration curve using standards of known concentrations of clozapine and this compound. b. The concentration of the analytes in the patient sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

TDM_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Request TDM Request SampleCollection Sample Collection (Trough Level) Request->SampleCollection Clinical Need SamplePrep Sample Preparation SampleCollection->SamplePrep Analysis HPLC-UV or LC-MS/MS SamplePrep->Analysis Quantification Quantification Analysis->Quantification Interpretation Result Interpretation (incl. CLZ:NDMC ratio) Quantification->Interpretation ClinicalDecision Clinical Decision (Dose Adjustment) Interpretation->ClinicalDecision

Caption: Workflow for Therapeutic Drug Monitoring of this compound.

Interpretation_Decision_Tree Result Clozapine & NDMC Levels Received Ratio Calculate CLZ:NDMC Ratio Result->Ratio Ratio_High Ratio > 3? Ratio->Ratio_High High Ratio_Low Ratio < 1? Ratio->Ratio_Low Low Ratio_Normal Ratio 1-3 Ratio->Ratio_Normal Normal CheckClozapine Clozapine Level in Therapeutic Range? Normal_Action Continue Current Regimen/ Adjust based on clinical response CheckClozapine->Normal_Action Investigate_Inhibition Investigate Inhibition/ Non-adherence Ratio_High->Investigate_Inhibition Investigate_Induction Investigate Induction/ Rapid Metabolism Ratio_Low->Investigate_Induction Ratio_Normal->CheckClozapine Adjust_High Address Cause & Re-monitor Investigate_Inhibition->Adjust_High Adjust_Low Consider Dose Increase & Re-monitor Investigate_Induction->Adjust_Low

Caption: Decision Tree for Interpreting this compound TDM Results.

Metabolic_Pathway cluster_factors Influencing Factors Clozapine Clozapine NDMC This compound (Norclozapine) Clozapine->NDMC CYP1A2 OtherMetabolites Other Metabolites Clozapine->OtherMetabolites CYP3A4, etc. Inducers Inducers (e.g., Smoking) Inducers->Clozapine Increases Metabolism Inhibitors Inhibitors (e.g., Fluvoxamine) Inhibitors->Clozapine Decreases Metabolism

Caption: Metabolic Pathway of Clozapine to this compound.

References

Validation & Comparative

Validating M1 Receptor Agonism of N-Desmethylclozapine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Desmethylclozapine (NDMC) and other M1 receptor agonists, focusing on the in vivo validation of their activity. Experimental data is presented to support the comparisons, with detailed methodologies for key experiments.

Unveiling the M1 Agonist Activity of this compound

This compound (NDMC) is the principal metabolite of the atypical antipsychotic clozapine.[1][2] Unlike its parent compound, which is an M1 receptor antagonist, NDMC has been identified as a potent and efficacious M1 muscarinic receptor partial agonist.[1][3][4][5] This distinct pharmacological profile is believed to contribute to the unique clinical efficacy of clozapine, particularly its benefits for cognitive function in schizophrenia.[1][3] In vivo studies have been crucial in confirming the central M1 agonist activity of NDMC.[1][2][6]

Comparative In Vivo Efficacy of M1 Agonists

The following tables summarize quantitative data from in vivo and in vitro studies, comparing the M1 receptor agonist activity of NDMC with other relevant compounds.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundReceptorAssay TypeSpeciesIC50 (nM)Ki (nM)EC50 (nM)% Maximal Response (vs. Acetylcholine)Reference
This compound (NDMC) M1BindingHuman556.9--[4][7]
M1Calcium MobilizationHuman--11550%[4][8]
M1[35S]-GTPγS BindingRat---35% (vs. Oxo-M)[7]
Clozapine M1Calcium MobilizationHuman---11%[8]
Xanomeline M1R-SATHuman----[5]
LSN3172176 M1BindingHuman-1.03--[9]
M1Functional AssayHuman--2.4-7.043-73%[9]

Table 2: In Vivo Neurochemical and Signaling Effects

CompoundAnimal ModelDoseRouteEndpoint% Change from Baseline/ControlReference
This compound (NDMC) Rat10 mg/kgi.p.mPFC Acetylcholine ReleaseSignificant Increase[3]
Rat20 mg/kgi.p.mPFC Acetylcholine ReleaseSignificant Increase[3]
Rat10 mg/kgi.p.mPFC Dopamine ReleaseSignificant Increase[3]
Rat20 mg/kgi.p.mPFC Dopamine ReleaseSignificant Increase[3]
Mouse10, 30, 100 mg/kgi.p.Hippocampal p-MAPKDose-dependent Increase[2]
Clozapine Mouse30 mg/kgi.p.Hippocampal p-MAPKNo significant change[10]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Microdialysis for Neurotransmitter Release

This protocol is based on studies measuring acetylcholine and dopamine release in the medial prefrontal cortex (mPFC) of freely moving rats.[3]

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted targeting the mPFC.

  • Microdialysis Probe: A microdialysis probe is inserted into the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: NDMC (5, 10, or 20 mg/kg) or vehicle is administered intraperitoneally (i.p.).

  • Antagonist Studies: To confirm M1 receptor mediation, the M1-preferring antagonist telenzepine (3 mg/kg) can be administered prior to NDMC.[3]

  • Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Immunohistochemistry for Phospho-MAPK

This protocol is adapted from studies assessing M1 receptor-mediated signaling in the mouse hippocampus.[1][2][10]

  • Animal Model: Adult male C57BL/6 mice.

  • Drug Administration: Mice are administered NDMC (10, 30, or 100 mg/kg, i.p.), clozapine (30 mg/kg, i.p.), or vehicle.

  • Antagonist Studies: The non-selective muscarinic antagonist scopolamine (0.3 mg/kg, i.p.) can be administered prior to NDMC to confirm receptor specificity.[1][2][10]

  • Tissue Preparation: At a designated time point post-injection, mice are euthanized and the brains are removed and processed for immunohistochemistry.

  • Immunostaining: Brain sections are incubated with a primary antibody specific for the phosphorylated form of mitogen-activated protein kinase (p-MAPK).

  • Visualization: A secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., horseradish peroxidase) is used for visualization.

  • Analysis: The level of p-MAPK immunoreactivity in specific brain regions, such as the CA1 region of the hippocampus, is quantified using microscopy and image analysis software.

Visualizing the Pathways and Processes

The following diagrams illustrate the signaling pathways and experimental workflows discussed.

M1_Signaling_Pathway NDMC This compound (NDMC) M1R M1 Muscarinic Receptor NDMC->M1R Agonist Binding Gq11 Gq/11 M1R->Gq11 Activation Neurotransmitter Increased Acetylcholine & Dopamine Release M1R->Neurotransmitter PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Cascade pMAPK Phosphorylated MAPK (p-ERK) MAPK_Cascade->pMAPK Cognition Pro-cognitive Effects pMAPK->Cognition Neurotransmitter->Cognition

References

N-Desmethylclozapine versus other atypical antipsychotics: a pharmacological comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a detailed pharmacological comparison of N-desmethylclozapine (NDMC), the primary active metabolite of clozapine, and other leading atypical antipsychotic drugs. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to delineate the unique pharmacological profile of NDMC.

Executive Summary

This compound distinguishes itself from other atypical antipsychotics, including its parent compound clozapine, through a unique combination of receptor activities. Most notably, NDMC is a potent and efficacious partial agonist at the M1 muscarinic acetylcholine receptor, a characteristic not shared by most other atypical antipsychotics.[1][2] Furthermore, it exhibits partial agonist activity at dopamine D2 and D3 receptors, in contrast to the antagonist or inverse agonist properties of many other atypical agents at these sites.[3][4] These distinct pharmacological features may underlie the unique clinical efficacy of clozapine, particularly in treatment-resistant schizophrenia and in improving cognitive symptoms.[1]

Comparative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and other selected atypical antipsychotics for key central nervous system receptors. Lower Ki values indicate higher binding affinity. Data is compiled from various sources, with preference given to comprehensive studies utilizing standardized methodologies.

ReceptorThis compound (Ki, nM)Clozapine (Ki, nM)Olanzapine (Ki, nM)Risperidone (Ki, nM)Quetiapine (Ki, nM)Aripiprazole (Ki, nM)
Dopamine
D12608531205301100
D2160125113.31600.34
D34.8104910290.8
D41.392771144
Serotonin
5-HT1A15021510002102304.4
5-HT2A1.71340.12263.4
5-HT2C1.15.7114711015
5-HT6641030033214
5-HT7197192402039
Muscarinic
M155[5]1.92.51000>1000>1000
M2>1000[6]1518>1000>1000>1000
M3210[6]3.113>1000>1000>1000
M4130[6]1.711>1000>1000>1000
M5110[6]6.312>1000>1000>1000
Adrenergic
α177190.8757
α27112301.612160
Histamine
H1117201161

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparative purposes.

Comparative Functional Activity

The functional activity of a compound at a receptor (agonist, antagonist, inverse agonist) is as critical as its binding affinity. The following table summarizes the functional potencies (EC50 or IC50, nM) and efficacies (Emax, % of endogenous agonist response) of this compound and other atypical antipsychotics at key receptors.

ReceptorDrugFunctional ActivityPotency (EC50/IC50, nM)Efficacy (Emax, %)
M1 Muscarinic This compound Partial Agonist 115 [5]~50% of Acetylcholine [5]
ClozapineAntagonist--
OlanzapineAntagonist--
Other AtypicalsWeak Antagonist/Inactive--
D2 Dopamine This compound Partial Agonist - Weak (~25% of Dopamine) [3]
ClozapineAntagonist/Inverse Agonist--
AripiprazolePartial Agonist0.1-1.0~25-30% of Dopamine
RisperidoneAntagonist--
OlanzapineAntagonist--
5-HT2A Serotonin This compound Inverse Agonist - -
ClozapineInverse Agonist--
Most AtypicalsInverse Agonist--

Signaling Pathways and Experimental Workflows

To visually represent the pharmacological mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

M1_Signaling_Pathway NDMC This compound M1_Receptor M1 Muscarinic Receptor NDMC->M1_Receptor Partial Agonist Gq_protein Gq/11 Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC MAPK_ERK MAPK/ERK Pathway Activation PKC->MAPK_ERK Cognitive_Effects Potential Improvement in Cognition MAPK_ERK->Cognitive_Effects

Caption: NDMC M1 Receptor Partial Agonist Signaling Pathway.

D2_Signaling_Pathway cluster_Dopamine Full Agonist (Dopamine) cluster_NDMC Partial Agonist (NDMC) Dopamine Dopamine D2_Receptor_DA D2 Receptor Dopamine->D2_Receptor_DA Gi_protein_DA Gi/o Protein D2_Receptor_DA->Gi_protein_DA Fully Activates AC_DA Adenylyl Cyclase (AC) Gi_protein_DA->AC_DA Strongly Inhibits cAMP_DA ↓↓ cAMP AC_DA->cAMP_DA NDMC This compound D2_Receptor_NDMC D2 Receptor NDMC->D2_Receptor_NDMC Gi_protein_NDMC Gi/o Protein D2_Receptor_NDMC->Gi_protein_NDMC Partially Activates AC_NDMC Adenylyl Cyclase (AC) Gi_protein_NDMC->AC_NDMC Weakly Inhibits cAMP_NDMC ↓ cAMP AC_NDMC->cAMP_NDMC

Caption: NDMC D2 Receptor Partial Agonist Signaling.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Cell_Culture Cell Culture Expressing Target Receptor Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes with: - Radioligand (fixed concentration) - Test Compound (varying concentrations) Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioactivity Filtration->Scintillation Analysis Data Analysis: - IC50 Determination - Ki Calculation Scintillation->Analysis

References

A comparative study of N-Desmethylclozapine's effects in human versus rat brain tissue.

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of N-desmethylclozapine (NDMC), the primary active metabolite of the atypical antipsychotic clozapine, reveals significant pharmacological divergences in its effects on human and rat brain tissue. These differences, particularly at muscarinic acetylcholine receptors, underscore the critical need for species-specific investigations in drug development and neuroscience research.

This compound is a key contributor to the therapeutic profile of clozapine, a cornerstone treatment for refractory schizophrenia. However, preclinical studies in rodent models do not always translate to human clinical outcomes. This guide provides a detailed comparison of NDMC's effects in human versus rat brain tissue, supported by experimental data, to illuminate these translational gaps for researchers, scientists, and drug development professionals.

Quantitative Comparison of Receptor Binding and Functional Activity

The pharmacological activity of NDMC is complex, with varying affinities and functional effects at a multitude of neurotransmitter receptors. The following tables summarize the available quantitative data for NDMC's binding affinity (Ki), inhibitory concentration (IC50), and potency (EC50) in both human and rat brain tissue. It is important to note that the data is compiled from various studies and may involve different experimental preparations (e.g., cloned human receptors vs. native rat tissue), which should be considered when making direct comparisons.

ReceptorSpeciesTissue/SystemKi (nM)IC50 (nM)EC50 (nM)Emax (% of agonist)Reference
Muscarinic
M1HumanCloned CHO cells-5511550 (vs. ACh)[1][2]
M2HumanCloned CHO cells-3300--[1]
M3HumanCloned CHO cells-210--[1]
M4HumanCloned CHO cells-130--[1]
M5HumanCloned CHO cells-160--[1]
Serotonin
5-HT1CRatChoroid Plexus-29.4-Antagonist[3]
Opioid
Delta-opioidHumanFrontal Cortex Membranes26 (high), 3000 (low)-905 ([35S]GTPγS) / 590 (cAMP)Efficacious Agonist[4]

Electrophysiological Effects: A Clear Divergence

Electrophysiological studies on neocortical slices have revealed striking differences in the functional effects of NDMC between humans and rats, particularly concerning its modulation of GABAergic and glutamatergic neurotransmission.

SpeciesEffect on GABAergic Transmission (CCh-induced decrease)Effect on Glutamatergic Transmission (EPSP amplitude)Implied Activity at M2 mAChRImplied Activity at M4 mAChRReference
Rat Prevents CCh-induced decrease of GABAA and GABAB responsesNo direct effect on EPSP amplitudeAntagonistNo agonistic effect[5]
Human Fails to prevent CCh-induced decrease of GABAB responsesDirectly reduces EPSP amplitudeNo activityAgonistic effect[5]

These findings suggest that in the rat neocortex, NDMC acts as an antagonist at presynaptic M2 muscarinic acetylcholine receptors (mAChRs) on GABAergic terminals. In contrast, in the human neocortex, NDMC shows no such activity at M2 receptors but exhibits agonistic effects at M4 mAChRs, leading to a reduction in glutamate release.[5]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or IC50) of this compound for specific neurotransmitter receptors.

General Protocol:

  • Tissue Preparation: Brain tissue (e.g., rat choroid plexus, human frontal cortex) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

  • Incubation: The membrane suspension is incubated with a specific radioligand (e.g., [3H]mesulergine for 5-HT1C receptors) at a fixed concentration and varying concentrations of the competing unlabeled ligand (NDMC).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of NDMC that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Electrophysiology in Brain Slices

Objective: To investigate the functional effects of this compound on synaptic transmission.

Protocol for Human and Rat Neocortical Slices:

  • Slice Preparation: Human brain tissue is obtained from surgical resections, while rat brains are acutely dissected. The tissue is sliced into thin sections (e.g., 300-400 µm) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or field potential recordings are made from neurons in the neocortex.

  • Drug Application: this compound and other pharmacological agents (e.g., the muscarinic agonist carbachol) are applied to the bath at known concentrations.

  • Data Acquisition and Analysis: Changes in synaptic responses, such as excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic currents (IPSCs), are recorded and analyzed to determine the effect of NDMC.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by NDMC and the general workflow of the comparative experiments.

G Signaling Pathway of NDMC at Muscarinic Receptors cluster_rat Rat Neocortex cluster_human Human Neocortex NDMC_rat NDMC M2R_rat M2 mAChR (on GABAergic terminal) NDMC_rat->M2R_rat Antagonizes GABA_release_rat GABA Release M2R_rat->GABA_release_rat Inhibits NDMC_human NDMC M4R_human M4 mAChR (on Glutamatergic terminal) NDMC_human->M4R_human Agonist Glutamate_release_human Glutamate Release M4R_human->Glutamate_release_human Inhibits

Caption: Differential effects of NDMC at muscarinic receptors in rat versus human neocortex.

G Experimental Workflow for Comparative Study Tissue Human Brain Tissue (Surgical Resection) Rat Brain Tissue (Dissection) Slicing Vibratome Slicing (in aCSF) Tissue->Slicing Recovery Incubation in Oxygenated aCSF Slicing->Recovery Recording Electrophysiological Recording (Patch-clamp / Field Potential) Recovery->Recording Drug_App Application of NDMC and other agents Recording->Drug_App Data_Analysis Data Acquisition and Analysis Recording->Data_Analysis Drug_App->Recording Observe Effects

Caption: General workflow for electrophysiological experiments on brain slices.

Conclusion

The available evidence clearly demonstrates that this compound exhibits distinct pharmacological profiles in human and rat brain tissue. The most notable difference lies in its activity at muscarinic M2 and M4 receptors, leading to divergent effects on neurotransmitter release in the neocortex. These findings highlight the limitations of relying solely on rodent models for predicting the clinical effects of neuropsychiatric drugs and emphasize the importance of conducting comparative studies using human tissue whenever possible. For researchers and drug development professionals, a thorough understanding of these species-specific differences is paramount for the successful translation of preclinical findings to clinical applications.

References

Correlating plasma levels of N-Desmethylclozapine with cognitive improvements in schizophrenia models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-desmethylclozapine (NDMC) and its role in improving cognitive function in preclinical schizophrenia models. While direct correlations between plasma NDMC levels and cognitive improvements in animal models are not extensively documented, a significant body of clinical evidence suggests a strong relationship, supporting further preclinical investigation.

Numerous studies in patients with schizophrenia have shown that a lower plasma ratio of clozapine to its primary metabolite, this compound (NDMC), is associated with better cognitive performance, particularly in executive function and working memory.[1][2] This has led to the hypothesis that NDMC, through its unique pharmacological profile, contributes significantly to the cognitive-enhancing effects observed in some patients treated with clozapine. This guide summarizes the preclinical data supporting this hypothesis, compares NDMC to its parent compound and other alternatives, and provides detailed experimental protocols for key assays.

Comparative Efficacy in Preclinical Models

Preclinical studies in rodent models of schizophrenia, often utilizing NMDA receptor antagonists like MK-801 to induce cognitive deficits, have demonstrated the pro-cognitive effects of NDMC.

Table 1: Comparison of this compound (NDMC) and Clozapine in the Novel Object Recognition (NOR) Test in Rats with MK-801-Induced Cognitive Deficits
CompoundDose (mg/kg)Animal ModelCognitive Domain AssessedKey FindingsReference
NDMC 3 - 10Rat (MK-801 induced)Recognition MemoryImproved discrimination between novel and familiar objects.[3]
Clozapine 1 - 3Rat (MK-801 induced)Recognition MemoryImproved discrimination between novel and familiar objects.[3]
NDMC 5Rat (MK-801 induced)Short & Long-Term MemoryNo impairment on memory.
Clozapine 5Rat (MK-801 induced)Short & Long-Term MemoryImpaired short and long-term memory.

Data synthesized from published preclinical studies.

Table 2: Effects of NDMC on Social Interaction Deficits in a Rat Model of Schizophrenia
CompoundDose (mg/kg)Animal ModelBehavioral Domain AssessedKey FindingsReference
NDMC 3Rat (MK-801 induced)Social InteractionImproved social interaction deficits without affecting locomotor activity.[3]
Clozapine 1 - 3Rat (MK-801 induced)Social InteractionImproved social interaction deficits.[3]

Data synthesized from published preclinical studies.

Proposed Mechanism of Action: M1 Receptor Agonism

The leading hypothesis for NDMC's pro-cognitive effects is its action as a partial agonist at the M1 muscarinic acetylcholine receptor.[4] This contrasts with clozapine, which is an M1 receptor antagonist. M1 receptor activation is known to play a crucial role in learning and memory processes.

NDMC_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ACh Acetylcholine M1R M1 Muscarinic Receptor ACh->M1R Endogenous Ligand Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cognitive_Effects Enhanced Cognitive Function Ca_release->Cognitive_Effects PKC->Cognitive_Effects NDMC This compound NDMC->M1R Agonist Clozapine Clozapine Clozapine->M1R Antagonist

NDMC's M1 receptor agonist signaling pathway.

Experimental Protocols

Reproducibility of findings is paramount in preclinical research. Below are detailed methodologies for key experiments cited in the evaluation of NDMC.

Novel Object Recognition (NOR) Test

This task assesses recognition memory, a cognitive domain often impaired in schizophrenia.

  • Habituation: Rats are individually habituated to the testing arena (e.g., a 70 cm x 70 cm x 45 cm chamber) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.

  • Training/Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. The rat is allowed to explore these objects for a set period (e.g., 3-5 minutes or until a total of 20 seconds of exploration is achieved). Exploration is defined as the rat's nose being directed at the object at a distance of ≤2 cm.

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory or 24 hours for long-term memory).

  • Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set period (e.g., 3-5 minutes).

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.

Measurement of Plasma this compound

Accurate quantification of plasma drug levels is crucial for pharmacokinetic and pharmacodynamic studies.

  • Blood Sampling: Blood samples are collected from animals at specified time points after drug administration.

  • Plasma Separation: Whole blood is centrifuged to separate the plasma.

  • Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to isolate the drug and its metabolites.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a common and sensitive method for the simultaneous quantification of clozapine and NDMC.

  • Quantification: The concentrations of NDMC and clozapine are determined by comparing their peak areas to those of known standards.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the pro-cognitive effects of a compound like NDMC in a preclinical setting.

Experimental_Workflow cluster_model Schizophrenia Animal Model Induction cluster_treatment Drug Administration cluster_behavior Cognitive Assessment cluster_analysis Pharmacokinetic & Data Analysis Model e.g., Chronic PCP or MK-801 Administration Treatment Administer NDMC, Clozapine, or Vehicle Model->Treatment NOR Novel Object Recognition Treatment->NOR AST Attentional Set-Shifting Task Treatment->AST MWM Morris Water Maze Treatment->MWM PK Plasma/Brain Tissue Collection for NDMC Level Analysis NOR->PK AST->PK MWM->PK Stats Statistical Analysis of Behavioral and PK Data PK->Stats

Preclinical workflow for cognitive drug testing.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses pro-cognitive properties, likely mediated by its M1 muscarinic receptor agonism. While human studies point towards a correlation between higher relative plasma levels of NDMC and improved cognition, a critical next step for preclinical research is to establish a direct link between plasma/brain concentrations of NDMC and cognitive enhancement in animal models of schizophrenia. Such studies would provide invaluable data for optimizing the therapeutic window and guiding the development of novel M1 agonists for the treatment of cognitive impairment in schizophrenia.

References

A Comparative Guide to the Analytical Cross-Validation of N-Desmethylclozapine Measurement Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two most prevalent analytical methods for the quantification of N-desmethylclozapine, the primary metabolite of the atypical antipsychotic clozapine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials to ensure accurate and reliable data. This document presents a cross-validation perspective by summarizing key performance metrics from various studies, offering detailed experimental protocols, and illustrating the logical workflow of method validation.

Data Presentation: A Side-by-Side Comparison of Analytical Performance

The following table summarizes the quantitative performance characteristics of HPLC-UV and LC-MS/MS for the measurement of this compound, based on data from published validation studies. This allows for a direct comparison of the methods' capabilities.

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 10 - 900 ng/mL[1]1 - 1000 ng/mL[2], 25 - 1000 ng/mL[3]
Limit of Detection (LOD) 5 ng/mL[1]Not explicitly stated in all studies, but implied to be < 1 ng/mL
Limit of Quantification (LOQ) 10 ng/mL (as part of linearity range)[1]1 ng/mL[2], 25 ng/mL[3]
Intra-assay Precision (%CV) Satisfactory within 10-900 ng/mL[1]< 14%[2]
Inter-assay Precision (%CV) Satisfactory within 10-900 ng/mL[1]< 14%[2]
Recovery Better or similar to other methods[1]Information not consistently provided across all reviewed studies.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS, compiled from multiple sources to provide a comprehensive overview.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a cost-effective and robust approach for the quantification of this compound in plasma samples.

Sample Preparation (Liquid-Liquid Extraction) [1]

  • To a plasma sample, add an internal standard.

  • Perform a liquid-liquid extraction using an appropriate organic solvent.

  • Vortex mix the sample to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot of the reconstituted sample into the HPLC system.

Chromatographic Conditions [1]

  • Column: C8 Nucleosil column[1]

  • Mobile Phase: A mixture of acetonitrile, water, Pic B5, and diethylamine (63:37:25:0.04, v/v/v/v)[1]

  • Flow Rate: Typically 1.0 mL/min

  • Detection: UV detection at 245 nm[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for bioanalytical applications.

Sample Preparation (Liquid-Liquid Extraction) [2]

  • Pipette 0.5 mL of plasma into a clean tube.

  • Add an internal standard.

  • Perform a single-step liquid-liquid extraction with an appropriate organic solvent.

  • Vortex the mixture.

  • Centrifuge to separate the layers.

  • Inject an aliquot of the organic layer directly into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions [2]

  • Column: C18 column[2]

  • Mobile Phase: Isocratic elution with a suitable mobile phase (specific composition may vary).

  • Ionization: Positive ion atmospheric pressure electrospray ionization (AP-ESI)[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2]

  • Ion Transitions:

    • This compound: m/z 313 → m/z 192[2]

    • Clozapine (for context): m/z 327 → m/z 270[2]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the cross-validation of analytical methods for this compound measurement.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_samples Sample Analysis cluster_comparison Cross-Validation Method1 HPLC-UV Accuracy Accuracy Method1->Accuracy Precision Precision Method1->Precision Linearity Linearity Method1->Linearity LOD LOD/LOQ Method1->LOD Selectivity Selectivity Method1->Selectivity Compare Compare Results Method1->Compare Method2 LC-MS/MS Method2->Accuracy Method2->Precision Method2->Linearity Method2->LOD Method2->Selectivity Method2->Compare PatientSamples Patient Samples PatientSamples->Method1 PatientSamples->Method2

Caption: Workflow for the cross-validation of analytical methods.

Signaling_Pathway_Placeholder Clozapine Clozapine CYP1A2 CYP1A2 Enzyme Clozapine->CYP1A2 Metabolism NDesmethylclozapine This compound (Norclozapine) CYP1A2->NDesmethylclozapine FurtherMetabolism Further Metabolism (e.g., N-oxidation) NDesmethylclozapine->FurtherMetabolism

References

Investigating the differential effects of N-Desmethylclozapine and clozapine on inhibitory and excitatory synapses.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct synaptic effects of clozapine and its primary metabolite, N-Desmethylclozapine (NDMC), is crucial for advancing neuropsychiatric therapeutics. This guide provides a comprehensive comparison of their actions on inhibitory and excitatory synapses, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Clozapine, a cornerstone in the management of treatment-resistant schizophrenia, exerts its complex clinical profile through a broad spectrum of pharmacological actions. Its major active metabolite, NDMC, is not merely an inactive byproduct but possesses its own unique and potent effects on synaptic transmission. While both compounds share some pharmacological properties, their differential activities at key receptors lead to distinct consequences for both inhibitory and excitatory neurotransmission. This guide dissects these differences to provide a clearer understanding of their individual contributions to the overall therapeutic and side-effect profile of clozapine treatment.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinities and functional activities of clozapine and this compound at various neurotransmitter receptors critical to their effects on synaptic transmission.

Table 1: Muscarinic Receptor Binding Affinities and Functional Activity

ReceptorCompoundBinding Affinity (IC50/Ki, nM)Functional Activity (EC50, nM)Efficacy (% of Acetylcholine Response)
M1 Clozapine9.5 (Ki)-11 ± 1%
This compound55 (IC50)11550 ± 5%

Data compiled from multiple sources.[1][2]

Table 2: Dopamine Receptor Binding Affinities

ReceptorCompoundBinding Affinity (Ki, nM)
D2 Clozapine135-431
This compoundComparable to Clozapine

Data compiled from multiple sources.[3][4][5]

Table 3: Serotonin Receptor Binding Affinities and Functional Activity

ReceptorCompoundBinding Affinity (IC50/Ki, nM)Functional Activity
5-HT1A Clozapine-Partial Agonist
This compound-More efficacious partial agonist than clozapine
5-HT1C Clozapine110 (IC50)Potent Antagonist
This compound29.4 (IC50)Potent Antagonist
5-HT2A ClozapineHigh AffinityAntagonist
This compoundHigher affinity than clozapineAntagonist

Data compiled from multiple sources.[6]

Table 4: Effects on Inhibitory and Excitatory Postsynaptic Currents

Synaptic CurrentCompoundConcentrationEffect
IPSCs (Inhibitory) Clozapine1-30 µMDepression
This compound1-30 µMDepression
EPSCs (Excitatory) Clozapine30 µMDepression
This compound30 µMDepression
NMDA Receptor Currents Clozapine-Potentiation (via D1 receptor activation)
This compound100 nMPotentiation (by 53% via M1 receptor activation)

Data compiled from multiple sources.[1][7][8]

Differential Effects on Inhibitory Synapses

Both clozapine and its metabolite NDMC have been shown to depress inhibitory synaptic transmission.[7] Electrophysiological studies in rat hippocampal neurons revealed that both compounds reduce the amplitude of inhibitory postsynaptic currents (IPSCs) at concentrations ranging from 1-30 µM.[7] This effect is primarily attributed to the antagonism of postsynaptic GABAA receptors.[7] At higher concentrations (30 µM), a presynaptic mechanism, possibly involving the inhibition of Ca2+ and Na+ channels, may also contribute to the observed depression of IPSCs.[7] While their actions are qualitatively similar, the preferential and potent depression of inhibitory neurotransmission by both compounds could be a contributing factor to both the therapeutic efficacy and the risk of seizures associated with clozapine therapy.[7]

GABAA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA_A Receptor GABA->GABAA_R Binds Cl_channel Cl- Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx Clozapine Clozapine / NDMC Clozapine->GABAA_R Antagonizes

Clozapine/NDMC antagonize GABAA receptors.

Differential Effects on Excitatory Synapses

The effects of clozapine and NDMC on excitatory synapses are more complex and reveal a significant divergence in their mechanisms of action. While both compounds cause a depression of excitatory postsynaptic currents (EPSCs) at a concentration of 30 µM, their modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity, is notably different.[7]

Clozapine has been shown to potentiate NMDA receptor currents in the nucleus accumbens.[8] This effect is indirect and dependent on dopamine release and the subsequent activation of postsynaptic D1 receptors, leading to the involvement of Protein Kinase A (PKA) and Src kinases.[8]

This compound (NDMC) , in stark contrast, potentiates NMDA receptor currents in CA1 pyramidal cells of the hippocampus through a distinct mechanism.[1] NDMC acts as a potent partial agonist at the M1 muscarinic acetylcholine receptor.[1][2] This M1 receptor activation is the primary driver of the observed 53% potentiation of NMDA-evoked currents at a concentration of 100 nM.[1] This finding is significant as hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia.

NDMC_NMDA_Potentiation cluster_postsynaptic Postsynaptic Neuron M1_R M1 Muscarinic Receptor Signaling_Cascade Downstream Signaling M1_R->Signaling_Cascade Activates NMDA_R NMDA Receptor Ca_influx Ca++ Influx NMDA_R->Ca_influx Signaling_Cascade->NMDA_R Potentiates NDMC This compound NDMC->M1_R Agonist Glutamate Glutamate Glutamate->NMDA_R Binds

NDMC potentiates NMDA receptors via M1 agonism.

Experimental Protocols

The findings presented in this guide are based on a variety of established experimental techniques. Below are summaries of the key methodologies employed in the cited research.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical currents flowing across the membrane of a single neuron, allowing for the direct assessment of synaptic events.

  • Objective: To record inhibitory postsynaptic currents (IPSCs) and excitatory postsynaptic currents (EPSCs) from cultured neurons.

  • Methodology:

    • Hippocampal neurons are cultured on coverslips.

    • A glass micropipette with a very fine tip (around 1 micrometer in diameter) is filled with an internal solution that mimics the intracellular environment of the neuron and is brought into contact with the cell membrane.

    • A tight seal (a "giga-seal") is formed between the pipette tip and the cell membrane.

    • The membrane patch within the pipette is ruptured by applying gentle suction, establishing electrical access to the cell's interior (whole-cell configuration).

    • The neuron's membrane potential is clamped at a specific voltage (e.g., -70 mV to record EPSCs or 0 mV to record IPSCs).

    • Synaptic currents are evoked by stimulating presynaptic neurons or by the spontaneous release of neurotransmitters.

    • Clozapine or NDMC is applied to the bath solution at various concentrations, and the resulting changes in the amplitude and frequency of IPSCs and EPSCs are recorded and analyzed.[7][9][10]

Patch_Clamp_Workflow start Start culture_neurons Culture Hippocampal Neurons start->culture_neurons prepare_pipette Prepare Patch Pipette with Internal Solution culture_neurons->prepare_pipette form_seal Form Giga-seal on Neuron prepare_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell voltage_clamp Set Voltage Clamp (-70mV for EPSCs, 0mV for IPSCs) whole_cell->voltage_clamp record_baseline Record Baseline Synaptic Currents voltage_clamp->record_baseline apply_drug Apply Clozapine or NDMC record_baseline->apply_drug record_drug_effect Record Synaptic Currents in Presence of Drug apply_drug->record_drug_effect analyze_data Analyze Changes in Current Amplitude and Frequency record_drug_effect->analyze_data end End analyze_data->end

Workflow for whole-cell patch-clamp experiments.
Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

  • Objective: To measure the binding affinity (Ki or IC50) of clozapine and NDMC to various neurotransmitter receptors.

  • Methodology:

    • Cell membranes expressing the receptor of interest are prepared.

    • A radiolabeled ligand (a molecule that binds to the receptor and contains a radioactive isotope) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled drug (clozapine or NDMC) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and unbound radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be used to calculate the binding affinity (Ki).[6][11][12]

Calcium Mobilization Assays

This functional assay is used to measure the ability of a drug to activate a G-protein coupled receptor that signals through the release of intracellular calcium.

  • Objective: To determine the agonist activity of NDMC at the M1 muscarinic receptor.

  • Methodology:

    • Cells engineered to express the human M1 muscarinic receptor are loaded with a calcium-sensitive fluorescent dye.

    • The baseline fluorescence of the cells is measured.

    • NDMC is added to the cells at various concentrations.

    • If NDMC activates the M1 receptor, it will trigger a signaling cascade that leads to the release of calcium from intracellular stores.

    • The binding of calcium to the fluorescent dye causes an increase in fluorescence intensity, which is measured by a fluorometric imaging plate reader (FLIPR).

    • The concentration of NDMC that produces 50% of the maximal response (EC50) is determined to quantify its potency as an agonist.[1][13]

Conclusion

The differential effects of this compound and clozapine on inhibitory and excitatory synapses are a testament to the intricate pharmacology of this pivotal antipsychotic medication. While both compounds exhibit inhibitory actions through GABAA receptor antagonism, their opposing effects at the M1 muscarinic receptor lead to distinct modulations of excitatory neurotransmission, particularly at the NMDA receptor. The M1 agonist activity of NDMC and its subsequent potentiation of NMDA receptor function may contribute significantly to the unique therapeutic profile of clozapine, especially concerning cognitive symptoms in schizophrenia. A thorough understanding of these nuanced synaptic actions is paramount for the rational design of future therapeutic agents with improved efficacy and reduced side-effect profiles.

References

Replicating N-Desmethylclozapine's Enhancement of NMDA Receptor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of findings related to the potentiation of N-methyl-D-aspartate (NMDA) receptor currents by N-desmethylclozapine (NDMC), the primary metabolite of the atypical antipsychotic clozapine. This document summarizes key experimental data, details methodologies from pivotal studies, and visually represents the underlying molecular pathways and experimental workflows.

Executive Summary

This compound (NDMC) has been demonstrated to potentiate NMDA receptor currents in hippocampal neurons. This effect is primarily mediated by its action as a potent, allosteric partial agonist at the M1 muscarinic acetylcholine receptor. The initial key findings, reported by Sur et al. in 2003, show that 100 nM NDMC can enhance NMDA-evoked currents by approximately 53%. While direct, independent replications of this specific study are not extensively documented in the literature, the broader pharmacological profiles of NDMC, clozapine, and other muscarinic agonists provide a basis for comparison. This guide synthesizes the available data to offer a clear overview of the current understanding of NDMC's modulatory role on NMDA receptor function.

Comparative Efficacy of NMDA Receptor Modulation

The following table summarizes the quantitative findings on the potentiation of NMDA receptor currents by NDMC and provides a comparison with its parent compound, clozapine, and other relevant antipsychotics.

CompoundConcentrationReceptor TargetEffect on NMDA Receptor CurrentsStudy Model
This compound (NDMC) 100 nMM1 Muscarinic Receptor (Allosteric Agonist)53% Potentiation [1]Rat Hippocampal CA1 Pyramidal Neurons
Clozapine Not specifiedD1 Dopamine Receptor-dependentPotentiation of NMDA-evoked currents[2]Rat Nucleus Accumbens Neurons
Haloperidol Not specified-No significant potentiation of NMDA-evoked currents[2]Rat Nucleus Accumbens Neurons
MDL 100,907 (5-HT2A antagonist) Not specified5-HT2A Serotonin ReceptorNo significant potentiation of NMDA-evoked currents[2]Rat Nucleus Accumbens Neurons

Signaling Pathway and Experimental Workflow

The potentiation of NMDA receptor currents by NDMC is an indirect effect mediated by the activation of M1 muscarinic receptors, which are G-protein coupled receptors. The proposed signaling cascade and the experimental procedure to measure this effect are illustrated below.

G cluster_pathway Signaling Pathway of NDMC-Mediated NMDA Receptor Potentiation NDMC This compound M1R M1 Muscarinic Receptor NDMC->M1R Binds and Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC NMDAR NMDA Receptor Ca_PKC->NMDAR Modulates Potentiation Potentiation of NMDA Receptor Current NMDAR->Potentiation

NDMC signaling pathway for NMDA receptor potentiation.

G cluster_workflow Experimental Workflow for Measuring NMDA Current Potentiation Slice Prepare Rat Hippocampal Slices Patch Whole-Cell Patch Clamp CA1 Pyramidal Neuron (V_hold = -60 mV) Slice->Patch NMDA_app Fast Application of NMDA (100 µM) at 1-min intervals Patch->NMDA_app Baseline Record Baseline NMDA-evoked Currents NMDA_app->Baseline NDMC_app Bath Apply NDMC (100 nM) Baseline->NDMC_app Analysis Analyze and Compare Current Amplitudes Baseline->Analysis Record_NDMC Record NMDA-evoked Currents during NDMC application NDMC_app->Record_NDMC Washout Washout NDMC Record_NDMC->Washout Record_NDMC->Analysis Record_washout Record NMDA-evoked Currents after washout Washout->Record_washout Record_washout->Analysis

Workflow for electrophysiological recording of NMDA currents.

Detailed Experimental Protocols

The following protocols are based on the methodology described in the pivotal study by Sur et al. (2003)[1].

Electrophysiological Recording in Rat Hippocampal Slices
  • Slice Preparation: Coronal brain slices (400 µm thick) containing the hippocampus were prepared from male Sprague-Dawley rats. Slices were maintained in an interface chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2 at room temperature.

  • Recording: Whole-cell patch-clamp recordings were performed on CA1 pyramidal neurons. The recording chamber was perfused with aCSF containing picrotoxin (100 µM) to block GABAA receptors and tetrodotoxin (1 µM) to block voltage-gated sodium channels. Neurons were voltage-clamped at -60 mV.

  • NMDA Current Evocation: NMDA-evoked currents were elicited by fast application of NMDA (100 µM) for 0.5-1.5 seconds at 1-minute intervals directly to the recording site.

  • Drug Application: this compound (100 nM) was bath-applied for 10 minutes. In experiments to confirm the role of muscarinic receptors, the antagonist atropine (1 µM) was applied at least 10 minutes before the application of NDMC.

  • Data Analysis: The potentiation of NMDA receptor-mediated currents was calculated as the percentage increase in the maximal current during NDMC application compared to the average baseline current immediately before drug application.

Muscarinic Receptor Binding and Activation Assays
  • Cell Culture and Transfection: Chinese hamster ovary (CHO) cells were stably transfected with human M1-M5 muscarinic receptor subtypes.

  • Binding Assay: The affinity of NDMC for muscarinic receptor subtypes was determined by its ability to displace the binding of [3H]N-methylscopolamine (NMS).

  • Functional Assay (Phosphoinositide Hydrolysis): The agonist activity of NDMC was assessed by measuring its ability to stimulate the hydrolysis of phosphoinositides in CHO cells expressing the M1 receptor.

Discussion and Comparison with Alternatives

The finding that NDMC potentiates NMDA receptor currents via M1 receptor activation is significant in the context of schizophrenia therapeutics. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, and enhancing its function is a potential therapeutic strategy[1][3].

Comparison with Clozapine: While NDMC's effect is mediated by muscarinic receptors, its parent compound, clozapine, has been shown to potentiate NMDA receptor currents in the nucleus accumbens through a different mechanism involving dopamine D1 receptor activation[2]. This suggests that both the parent drug and its major metabolite may contribute to the unique clinical efficacy of clozapine through convergent, yet mechanistically distinct, pro-glutamatergic actions.

Comparison with Other Muscarinic Agonists: The potentiation of NMDA receptor currents by NDMC is reminiscent of the effects of other muscarinic agonists like carbachol[1]. However, the study by Sur et al. noted that the enhancement of NMDA receptor current by NDMC was persistent, in contrast to the transient effect reported for carbachol, suggesting potential differences in their interaction with the M1 receptor or downstream signaling pathways[1]. The antipsychotic potential of other muscarinic agonists, such as xanomeline, which also acts on M1 and M4 receptors, is an active area of research and provides a relevant comparison for the M1-mediated effects of NDMC on glutamatergic neurotransmission[4].

Comparison with Other Antipsychotics: In contrast to clozapine and NDMC, the typical antipsychotic haloperidol and the selective 5-HT2A antagonist MDL 100,907 did not potentiate NMDA-evoked currents, indicating that this pro-glutamatergic effect is not a common feature of all antipsychotic drugs[2].

Conclusion

The potentiation of NMDA receptor currents by this compound, mediated through its agonist activity at M1 muscarinic receptors, represents a key aspect of its pharmacological profile that may contribute to the therapeutic effects of clozapine. While the foundational findings are robust, further independent replication and direct comparative studies with other novel antipsychotics would be beneficial to fully elucidate the clinical relevance of this mechanism. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to build upon these important findings.

References

Safety Operating Guide

Safe Disposal of N-Desmethylclozapine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. N-Desmethylclozapine, a major metabolite of Clozapine, requires careful management due to its potential hazards.[1][2] This guide provides essential, step-by-step procedures for its safe disposal.

Hazard Profile of this compound

Before handling, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, the compound presents the following risks:

  • Harmful if swallowed or inhaled.[1][3][4]

  • Causes skin irritation.[1][3][5]

  • Causes serious eye irritation.[1][3][5]

  • May cause respiratory irritation.[1][3][5]

It is also classified as slightly hazardous to water, and large quantities should be prevented from entering groundwater or sewage systems.[1]

Quantitative Data Summary
IdentifierValueReference
CAS Number 6104-71-8[1][3][4][6]
GHS Hazard Codes H302, H332, H315, H319, H335[1][4][7]
Signal Word Warning[1][4]
Storage Class 11 (Combustible Solids)[4]
Water Hazard Class 1 (Self-assessment): Slightly hazardous[1]

Step-by-Step Disposal Protocol

The disposal of this compound falls under the general regulations for pharmaceutical and chemical waste.[8][9][10] Adherence to institutional, local, state, and federal guidelines is mandatory.[3][5]

1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear safety goggles with side-shields.[3]

  • Hand Protection: Wear suitable protective gloves.[3]

  • Body Protection: Use an impervious lab coat or clothing.[3]

  • Respiratory Protection: If handling powder or creating aerosols, use a suitable respirator or ensure work is done in a well-ventilated area or fume hood.[3]

2. Segregation and Collection of Waste

  • Do Not Mix with General Waste: this compound must not be disposed of with household or general laboratory garbage.[1]

  • Prevent Sewage Contamination: Do not allow the product to reach the sewage system by washing it down the drain.[1][11] This is critical to avoid contamination of waterways.[11]

  • Designated Waste Container: Collect all waste this compound (pure compound, contaminated materials like gloves or paper towels, and non-retrievable empty containers) in a designated, properly labeled hazardous waste container.

    • The container should be clearly marked as "Hazardous Waste" and list the chemical contents.

    • Keep the container tightly sealed when not in use.[1]

3. Handling Contaminated Materials

  • Empty Containers: Uncleaned packaging and containers must be treated as hazardous waste and disposed of according to official regulations.[1]

  • Spills: In case of a spill, ensure adequate ventilation. Avoid breathing dust. Collect the spilled material using appropriate methods (e.g., wet wipe for small powder spills) and place it in the designated hazardous waste container.

4. Storage Pending Disposal

  • Store the sealed hazardous waste container in a cool, well-ventilated, and designated secondary containment area away from incompatible materials like strong oxidizing agents.[1][3]

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Final Disposal

  • Professional Disposal Service: The final disposal must be handled by a licensed hazardous waste management company. Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal.

  • Incineration: As a standard for pharmaceutical waste, incineration is the required method of destruction to prevent environmental contamination and potential diversion.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Is this waste mixed with general trash or drain-disposable? ppe->decision improper Incorrect Disposal! STOP & Re-evaluate. Do NOT discard in trash or drain. decision->improper Yes collect Step 2: Place in a Labeled Hazardous Waste Container decision->collect No improper->ppe Corrective Action store Step 3: Store Container Securely in Designated Area collect->store contact_ehs Step 4: Arrange for Pickup via Institutional EHS Office store->contact_ehs end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling N-Desmethylclozapine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Desmethylclozapine. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

This compound, a primary metabolite of Clozapine, is a psychoactive compound requiring stringent handling procedures.[1][2] This guide outlines the necessary personal protective equipment (PPE), operational handling protocols, and waste disposal plans to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound presents several health hazards. It is classified as harmful if swallowed or inhaled, can cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3][4][5] The toxicological properties of this compound have not been exhaustively investigated, warranting a cautious approach.[3] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Respiratory NIOSH-approved N95 dust mask or higher (e.g., self-contained breathing apparatus for spills).[3]To prevent inhalation of the powdered compound, which can cause respiratory irritation.[4][5]
Eye and Face Safety glasses with side-shields or goggles.[3][6]To protect against splashes and airborne particles causing serious eye irritation.[4][5]
Hand Compatible chemical-resistant gloves (e.g., nitrile).[3][7]To prevent skin contact, which can cause irritation.[4][5]
Body Laboratory coat and, for larger quantities or spills, impervious clothing.[3][6][8]To protect skin from accidental contact.
Footwear Closed-toe shoes. For spills, heavy rubber boots are recommended.[3]To protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure. The following workflow must be followed:

Operational_Plan cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep_Area Designate Handling Area (Fume Hood) Gather_PPE Assemble All Required PPE Prep_Area->Gather_PPE Don_PPE Don PPE Correctly Gather_PPE->Don_PPE Review_SDS Review Safety Data Sheet Review_SDS->Prep_Area Weigh_Transfer Weigh and Transfer Compound (Avoid Dust Generation) Don_PPE->Weigh_Transfer Close_Container Tightly Seal Container After Use Weigh_Transfer->Close_Container Clean_Area Clean Work Area and Equipment Close_Container->Clean_Area Doff_PPE Doff PPE Correctly Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • All work with this compound powder must be conducted in a designated area, such as a chemical fume hood, to control airborne particles.

    • Before beginning work, ensure that a copy of the Safety Data Sheet (SDS) is readily accessible.

    • Assemble all necessary PPE as detailed in Table 1. Inspect gloves for any signs of damage before use.[9]

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • When weighing or transferring the compound, do so carefully to avoid the formation and dispersal of dust.[5][8]

    • Keep the container tightly sealed when not in use.[3]

  • Post-Handling:

    • After handling is complete, decontaminate the work surface and any equipment used.

    • Remove PPE in an order that minimizes the risk of cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.[3][7]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is a critical final step to prevent environmental contamination and accidental exposure. This substance should not be disposed of with household garbage or allowed to enter sewage systems.[4]

Table 2: this compound Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Expired Compound Transfer to a clearly labeled chemical waste container for disposal by a licensed waste management contractor in accordance with local, state, and federal regulations.[3]
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, sealed waste container labeled "Hazardous Waste" and "this compound."
Contaminated PPE (e.g., gloves, masks) Dispose of in a sealed bag within the designated hazardous waste stream. Contaminated clothing should be removed immediately and washed before reuse.[3]
Spill Cleanup Material Collect all spill cleanup materials and place them in a suitable, closed container for disposal as hazardous waste.[10]

The following decision tree illustrates the proper disposal pathway for materials potentially contaminated with this compound.

Disposal_Plan Start Material for Disposal Is_Contaminated Contaminated with This compound? Start->Is_Contaminated Non_Hazardous Dispose in Regular Lab Waste Is_Contaminated->Non_Hazardous No Hazardous_Container Place in Labeled Hazardous Waste Container Is_Contaminated->Hazardous_Container Yes Final_Disposal Dispose via Approved Waste Contractor Hazardous_Container->Final_Disposal

Caption: Decision-making process for this compound waste disposal.

In case of a spill, evacuate the area and ensure adequate ventilation.[3] Wearing the appropriate PPE, contain the spill and collect the material using an appropriate absorbent if necessary. Place the collected material into a chemical waste container for disposal.[3] Facilities should be equipped with an eyewash station and a safety shower.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.